Wortmannin-Rapamycin Conjugate 1
Description
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Properties
Molecular Formula |
C88H131N3O23 |
|---|---|
Molecular Weight |
1599.0 g/mol |
IUPAC Name |
8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate |
InChI |
InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20+,28-21+,52-29+,56-43+,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 |
InChI Key |
GVMCLKAVNVFURS-UXLLMVCWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Wortmannin-Rapamycin Conjugate 1: A Dual-Targeting Prodrug for Cancer Therapy
An In-Depth Technical Guide on the Mechanism of Action, Experimental Evaluation, and Synthesis
This technical guide provides a comprehensive overview of the Wortmannin-Rapamycin Conjugate 1, a novel anti-cancer agent designed to simultaneously inhibit two critical nodes in cell signaling: Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and methodologies associated with this dual-targeting prodrug.
Core Mechanism of Action
This compound is a chemically engineered entity that linker-connects two potent inhibitors: a derivative of Wortmannin and Rapamycin. The conjugate is designed as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in vivo into its active components.[1] This strategy aims to improve the therapeutic index and overcome some of the limitations associated with the individual administration of Wortmannin and Rapamycin.[2]
The fundamental mechanism of action relies on the in vivo hydrolysis of a diester linker, which releases 17-hydroxywortmannin, a potent PI3K inhibitor, and rapamycin, a specific mTOR inhibitor.[1] This simultaneous inhibition of both PI3K and mTOR is intended to produce a more robust and synergistic anti-tumor effect, as the PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers and plays a crucial role in tumor growth, survival, and resistance to therapy.[1]
Wortmannin's Role: Wortmannin is a fungal metabolite that acts as a potent, irreversible, and non-specific covalent inhibitor of PI3Ks.[3][4] It has an in vitro IC50 of approximately 3-5 nM for PI3K.[3][4] By inhibiting PI3K, Wortmannin prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream signaling proteins, most notably the kinase Akt. At higher concentrations, Wortmannin can also inhibit other related kinases such as mTOR.[5]
Rapamycin's Role: Rapamycin is a macrolide that specifically inhibits mTOR Complex 1 (mTORC1). It does so by forming a complex with the immunophilin FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[6] This blockade prevents the phosphorylation of key downstream effectors of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression.
By releasing both inhibitors, the conjugate effectively shuts down the PI3K/Akt/mTOR pathway at two critical points, leading to the inhibition of Akt phosphorylation and the blockade of mTORC1 signaling.[1] This dual inhibition is expected to be more effective than targeting either kinase alone.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for Wortmannin, Rapamycin, and the in vivo efficacy of the this compound. Note: Specific in vitro IC50 values for the this compound are not publicly available in the reviewed literature.
Table 1: In Vitro Inhibitory Activity of Individual Components
| Compound | Target | IC50 | Cell Line/Assay Conditions |
| Wortmannin | PI3K | ~3 nM | Cell-free assay |
| Rapamycin | mTOR | ~0.1 nM | HEK293 cells |
Table 2: In Vivo Antitumor Activity of this compound (Compound 7c)
| Tumor Model | Dosing | Outcome |
| U87MG Mouse Xenograft | 1.5 mg/kg, weekly, i.v. | Profound activity, MED achieved |
| HT29 Colon Tumor | 15 mg/kg, weekly, i.v. | Complete inhibition of tumor growth |
| A498 Renal Tumor | Not specified | Superior efficacy over individual agents |
| A498 Renal Tumor (in combination with Bevacizumab) | Not specified | Substantial regression of larger tumors |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition
The following diagram illustrates the points of inhibition by Wortmannin and Rapamycin within the PI3K/Akt/mTOR signaling pathway upon their release from the conjugate.
Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by the conjugate's active components.
Experimental Workflow for In Vivo Antitumor Activity Assessment
The diagram below outlines a typical workflow for evaluating the antitumor efficacy of the this compound in a mouse xenograft model.
Caption: Workflow for in vivo evaluation of the this compound.
Logical Relationship of the Prodrug Mechanism
This diagram illustrates the logical flow from the administration of the inactive prodrug to the dual inhibition of the target pathways.
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pegylated wortmannin and 17-hydroxywortmannin conjugates as phosphoinositide 3-kinase inhibitors active in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. embopress.org [embopress.org]
- 6. A novel rapamycin-polymer conjugate based on a new poly(ethylene glycol) multiblock copolymer - PMC [pmc.ncbi.nlm.nih.gov]
Dual Inhibition of PI3K/mTOR Signaling by Wortmannin-Rapamycin Conjugates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] Dual-targeting of PI3K and mTOR offers a promising strategy for a more robust and synergistic anticancer effect.[1][2] This technical guide provides an in-depth look at the effects of Wortmannin-Rapamycin conjugates, a novel class of hybrid inhibitors, on AKT phosphorylation, a key node in this pathway.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex cascade initiated by growth factors binding to receptor tyrosine kinases. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[3] mTORC1 is sensitive to rapamycin and controls cell growth, while mTORC2 is largely rapamycin-resistant and is involved in the full activation of AKT through phosphorylation at Ser473.[3][4]
Wortmannin is a potent, irreversible inhibitor of PI3K, while Rapamycin is an allosteric inhibitor of mTORC1.[3][5] By conjugating these two molecules, a hybrid inhibitor is created that can simultaneously block both PI3K and mTOR, leading to a more comprehensive shutdown of the pathway.[1]
Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Wortmannin, Rapamycin, and their conjugate.
Effect of Wortmannin-Rapamycin Conjugates on AKT Phosphorylation
Wortmannin-Rapamycin conjugates are designed as prodrugs that, upon hydrolysis, release Wortmannin and Rapamycin analogues to inhibit PI3K and mTOR respectively.[1] The effect on AKT phosphorylation is a key measure of their activity.
-
Inhibition of PI3K: By inhibiting PI3K, the Wortmannin component of the conjugate prevents the generation of PIP3. This, in turn, prevents the recruitment and subsequent phosphorylation of AKT at Threonine 308 (Thr308) by PDK1, a crucial step in its activation.[4][6]
-
Downstream Effects of mTOR Inhibition: The Rapamycin component inhibits mTORC1, which lies downstream of AKT. While Rapamycin itself does not directly inhibit AKT phosphorylation, it blocks the signaling cascade that promotes cell growth.[7]
-
Potential for mTORC2 Inhibition: Some next-generation mTOR inhibitors, known as TORKinibs, can inhibit both mTORC1 and mTORC2.[3] Inhibition of mTORC2 would also lead to a decrease in AKT phosphorylation at Serine 473 (Ser473), another important activating phosphorylation site.[4] The specific Wortmannin-Rapamycin conjugates may also have an effect on mTORC2, leading to a more complete inhibition of AKT.
Quantitative Data on Inhibitory Activity
The inhibitory activity of Wortmannin, Rapamycin, and their conjugates can be quantified by various means, including IC50 values for enzyme inhibition and effects on cell viability.
| Compound | Target | IC50 (nM) | Cell Line | Assay | Reference |
| Wortmannin | PI3K | 1.63 | - | Enzyme Assay | [8] |
| Biotinylated Wortmannin | PI3K | 6.11 | - | Enzyme Assay | [8] |
| 4-hydroxy-3-iodophenylated Wortmannin | PI3K | 11.02 | - | Enzyme Assay | [8] |
| Fluoresceinated Wortmannin | PI3K | 64.9 | - | Enzyme Assay | [8] |
Note: Specific IC50 values for a "Wortmannin-Rapamycin Conjugate 1" are not publicly available in the searched literature. The table presents data for Wortmannin and its derivatives to provide context on PI3K inhibition.
Studies have shown that Wortmannin can inhibit AKT phosphorylation in a dose- and time-dependent manner. For instance, in orthotopic human pancreatic cancer xenografts, Wortmannin at 0.7 mg/kg maximally decreased phosphorylated AKT levels by approximately 50% after 4 hours.[9]
Experimental Protocols
Western Blotting for AKT Phosphorylation
This is a standard technique to assess the phosphorylation status of AKT.
Figure 2: A typical workflow for Western blot analysis of AKT phosphorylation.
Detailed Methodology:
-
Cell Culture and Treatment: Cells (e.g., U87MG, HT29, or A498) are cultured to a desired confluency.[1] They are then treated with the Wortmannin-Rapamycin conjugate at various concentrations and for different time points. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., anti-pAKT Ser473 or anti-pAKT Thr308) and total AKT. Incubation is typically done overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated AKT are normalized to the levels of total AKT.
Conclusion
Wortmannin-Rapamycin conjugates represent a powerful approach to dually target the PI3K/AKT/mTOR pathway. By inhibiting both PI3K and mTOR, these hybrid molecules can effectively suppress AKT phosphorylation, a key event in cell survival and proliferation. This dual-inhibition strategy holds significant promise for the development of more effective cancer therapies.[1] Further research is needed to fully elucidate the specific effects of different conjugate designs on AKT phosphorylation and downstream signaling.
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and activity of C11-modified wortmannin probes for PI3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wortmannin inhibits pkb/akt phosphorylation and promotes gemcitabine antitumor activity in orthotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Wortmannin-Rapamycin Conjugate 1: A Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Wortmannin-Rapamycin Conjugate 1, a novel bifunctional molecule designed to simultaneously inhibit two key nodes in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[1]
Introduction
The PI3K/Akt/mTOR signaling cascade plays a critical role in regulating cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a hallmark of many cancers, often leading to uncontrolled cell division and resistance to apoptosis.[1][2] Wortmannin is a potent, covalent inhibitor of PI3K, while rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTOR Complex 1 (mTORC1).[3][4][5] The rationale behind developing a dual inhibitor is to achieve a more comprehensive and synergistic blockade of the pathway, potentially overcoming feedback loops and resistance mechanisms associated with single-agent therapies.[1][6]
This compound, also referred to as compound 7c in seminal literature, is a chemically linked entity comprising a furan ring-opened derivative of 17-hydroxywortmannin and rapamycin.[1] This conjugate is designed as a prodrug that, upon hydrolysis in vivo, releases the two active inhibitors, thereby targeting both PI3K and mTOR.[1][3][4] This approach has demonstrated superior antitumor activity and improved tolerability compared to the administration of the individual agents or their physical mixture.[1]
Signaling Pathway and Mechanism of Action
This compound is designed to exert its therapeutic effect by simultaneously inhibiting PI3K and mTOR. The PI3K/Akt/mTOR pathway is a complex network of protein kinases that transduce signals from growth factors and other extracellular cues to regulate essential cellular processes.
As depicted in Figure 1, growth factor signaling activates Receptor Tyrosine Kinases (RTKs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt. Akt, a central node in the pathway, phosphorylates a multitude of substrates, including components of the mTOR complexes. mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, the target of rapamycin, directly regulates protein synthesis and cell growth by phosphorylating substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This compound, upon hydrolysis, releases inhibitors that target both PI3K and mTORC1, leading to a comprehensive shutdown of this critical signaling axis.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the chemical modification of both wortmannin and rapamycin to introduce a linker that covalently joins the two molecules. The following diagram illustrates the general synthetic workflow.
Experimental Protocol: Synthesis of this compound (7c)
The following protocol is a summary of the synthetic procedure described in the literature. Researchers should refer to the primary publication for complete experimental details and safety precautions.
Step 1: Synthesis of 17-hydroxywortmannin (2a) This starting material can be synthesized from wortmannin through established methods.
Step 2: Synthesis of the Linker-Wortmannin Intermediate
-
To a solution of 17-hydroxywortmannin in a suitable aprotic solvent (e.g., dichloromethane), add a bifunctional linker with appropriate protecting groups.
-
The coupling reaction is typically carried out in the presence of a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up and the intermediate is purified by column chromatography.
Step 3: Synthesis of the Linker-Rapamycin Intermediate
-
In a separate reaction, rapamycin is reacted with the same bifunctional linker under similar coupling conditions as described in Step 2.
-
The reaction progress is monitored, and the product is purified to yield the linker-rapamycin intermediate.
Step 4: Coupling of the Intermediates and Final Deprotection
-
The linker-wortmannin and linker-rapamycin intermediates are then coupled together. The specific reaction conditions will depend on the nature of the functional groups on the linker.
-
Following the coupling reaction, any remaining protecting groups are removed under appropriate conditions.
-
The final product, this compound, is purified by preparative HPLC to yield a high-purity compound.
-
The structure and purity of the final conjugate are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC analysis.
Biological Activity and Data Presentation
This compound has demonstrated potent antitumor activity in both in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.
In Vitro Cytotoxicity
| Cell Line | Tumor Type | IC₅₀ (nM) of Conjugate 1 (7c) |
| U87MG | Glioblastoma | Data not explicitly provided, but profound activity demonstrated in vivo[1] |
| HT29 | Colon Cancer | Data not explicitly provided, but profound activity demonstrated in vivo[1] |
| A498 | Renal Cancer | Data not explicitly provided, but profound activity demonstrated in vivo[1] |
Note: While specific IC₅₀ values from cellular proliferation assays are not detailed in the primary abstract, the in vivo data strongly supports potent cellular activity.
In Vivo Antitumor Efficacy
| Xenograft Model | Treatment | Dosage | Outcome |
| U87MG (Glioblastoma) | Conjugate 1 (7c) | 1.5 mg/kg (MED), weekly i.v. | Profound activity observed[1] |
| HT29 (Colon) | Conjugate 1 (7c) | 15 mg/kg, weekly i.v. | Complete tumor growth inhibition[1] |
| HT29 (Colon) | Equivalent mixture of inhibitors | Not specified | Poorly tolerated[1] |
| A498 (Renal) | Conjugate 1 (7c) | Not specified | Superior efficacy over single agents[1] |
| A498 (Renal) | Conjugate 1 (7c) + Bevacizumab | Not specified | Superior efficacy over single agents or combination with single agents[1] |
MED: Minimum Effective Dose
Key Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Western Blot Analysis for Pathway Inhibition
This protocol is used to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein (S6RP), to confirm target engagement by the conjugate.
-
Cell Lysis: Tumor cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pAkt, anti-Akt, anti-pS6RP, anti-S6RP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.
In Vivo Xenograft Studies
These studies are essential for evaluating the antitumor efficacy of the conjugate in a living organism.
-
Cell Implantation: Human tumor cells (e.g., U87MG, HT29, A498) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and dosed with the vehicle control, this compound, or comparator agents via the desired route of administration (e.g., intravenous).
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to confirm target inhibition in vivo.
Logical Rationale for the Conjugate Approach
The design of the Wortmannin-Rapamycin Conjugate is based on a sound pharmacological rationale.
As illustrated in Figure 3, the hyperactivation of both the PI3K and mTOR pathways in cancer necessitates a dual-inhibition strategy. By covalently linking wortmannin and rapamycin into a single prodrug molecule, several advantages are achieved. This approach can lead to improved pharmacokinetic properties, such as enhanced solubility and better tolerability, compared to a simple combination of the two drugs.[1] The coordinated delivery of both inhibitors to the tumor site is expected to result in a synergistic antitumor effect, leading to superior in vivo efficacy.
Conclusion
This compound represents a promising therapeutic strategy for cancers with a dysregulated PI3K/Akt/mTOR pathway. Its rational design as a dual-targeting prodrug has demonstrated significant advantages in preclinical models, including superior antitumor activity and an improved safety profile. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this area, with the ultimate goal of translating this innovative approach into effective cancer therapies.
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
Dual-Targeting of the PI3K/mTOR Pathway: A Technical Overview of Wortmannin-Rapamycin Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Wortmannin-Rapamycin Conjugate 1, a novel compound designed to simultaneously inhibit two critical nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common hallmark of cancer.[1][2] By combining the inhibitory activities of wortmannin (a potent PI3K inhibitor) and rapamycin (an mTOR inhibitor) into a single molecule, this conjugate aims to achieve synergistic antitumor efficacy and overcome mechanisms of resistance.[1]
Chemical Structure and Properties
This compound, also referred to as conjugate 7c in the primary literature, is a chemically synthesized molecule linking a derivative of 17-hydroxywortmannin to a rapamycin analog via a dicarboxylic acid linker.[1] This design strategy creates a pro-drug that, upon hydrolysis in vivo, is anticipated to release the two active inhibitory moieties.
Chemical Formula: C88H131N3O23
Molecular Weight: 1598.9 g/mol
Structure:
Caption: Simplified schematic of this compound.
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
The rationale for the design of this compound is rooted in the synergistic role of PI3K and mTOR in promoting cancer cell survival and proliferation.[1] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that, when dysregulated, contributes to tumorigenesis.[1][2]
Signaling Pathway:
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Preclinical Efficacy: In Vivo Studies
The antitumor activity of this compound has been evaluated in several human tumor xenograft models in mice. The conjugate demonstrated significant efficacy, outperforming the individual components or a physical mixture of them.[1]
| Tumor Model | Animal Model | Dosing Regimen | Observed Efficacy | Reference |
| U87MG (Glioblastoma) | Mouse Xenograft | 3 and 5 mg/kg, i.v., weekly for 13 days | Significant antitumor activity. | [1] |
| HT29 (Colon) | Mouse Xenograft | 15 mg/kg, i.v., weekly for 20 days | Complete inhibition of tumor growth. | [1] |
| A498 (Renal) | Mouse Xenograft | 30 mg/kg, i.v., weekly for 38 days (with Bevacizumab) | Substantial regression of larger tumors. | [1] |
Experimental Protocols
Detailed experimental protocols are critical for the replication and extension of these findings. The following sections outline the methodologies employed in the key studies of this compound.
Synthesis of this compound (7c)
The synthesis of the conjugate involves a multi-step process, beginning with the modification of rapamycin and 17-hydroxywortmannin to introduce suitable functional groups for linkage. A dicarboxylic acid is then used as a linker to connect the two modified molecules. The final product is purified using chromatographic techniques.
(Note: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods would be found in the supplementary information of the primary research article by Ayral-Kaloustian et al., 2010. Access to this document is required for the complete protocol.)
In Vivo Xenograft Studies
The following provides a general protocol for the evaluation of antitumor efficacy in a subcutaneous xenograft model, based on common practices and the information available.
Experimental Workflow for In Vivo Efficacy:
Caption: General workflow for in vivo xenograft studies.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., U87MG, HT29, A498) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The this compound is formulated in a suitable vehicle and administered intravenously at the specified doses and schedule.
-
Monitoring and Endpoint: Animal body weight and tumor volumes are monitored throughout the study. The study is terminated when tumors in the control group reach a specified size, and the tumors from all groups are excised and weighed.
Conclusion
This compound represents a promising strategy for the dual targeting of the PI3K/mTOR pathway in cancer. Its enhanced preclinical efficacy compared to single agents highlights the potential of this approach. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, will be crucial for its potential clinical development. This technical guide provides a foundational understanding of the chemical, biological, and preclinical characteristics of this novel conjugate.
References
- 1. Retrospective Assessment of Translational Pharmacokinetic–Pharmacodynamic Modeling Performance: A Case Study with Apitolisib, a Dual PI3K/mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Wortmannin-Rapamycin Conjugate 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a key target for anticancer drug development.[1][2] The synergistic roles of PI3K and mTOR in promoting tumorigenesis have led to the exploration of dual inhibitors.[1][2] Wortmannin-Rapamycin Conjugate 1, also referred to as conjugate 7c in scientific literature, is a novel hybrid molecule designed to simultaneously target both PI3K and mTOR.[1][2] This conjugate is a prodrug that, upon hydrolysis, releases a 17-hydroxywortmannin analog, a potent PI3K inhibitor, and a rapamycin analog, an mTORC1 inhibitor.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is engineered as a diester-linked prodrug.[1][2] This design allows for improved solubility and in vivo tolerance compared to a simple mixture of the individual inhibitors.[1][2] Upon administration, the conjugate is expected to undergo hydrolysis, releasing the two active components: a wortmannin analog that irreversibly inhibits PI3K, and a rapamycin analog that allosterically inhibits mTORC1. By co-delivering these two inhibitors to the tumor site, the conjugate is designed to achieve a more potent and robust antitumor effect through the dual blockade of the PI3K/AKT/mTOR pathway.[1][2]
Quantitative Data
While the primary literature emphasizes the potent in vivo antitumor activity of this compound, specific in vitro IC50 values for the conjugate are not extensively reported. The compound is designed as a prodrug, and its in vitro activity is dependent on the rate of hydrolysis to its active components. The following table summarizes the known biological activities of the parent compounds, Wortmannin and Rapamycin, to provide a reference for the expected potency of the released inhibitors.
| Compound | Target(s) | IC50 | Cell Line/Assay Conditions |
| Wortmannin | PI3K | ~2-5 nM | In vitro kinase assays |
| Rapamycin | mTORC1 | ~0.1 nM | HEK293 cells |
Note: The in vivo efficacy of this compound has been demonstrated in several xenograft models.
| Cell Line | Tumor Type | Dosage and Administration | Outcome | Reference |
| U87MG | Glioblastoma | 1.5 mg/kg, weekly i.v. | Profound antitumor activity | [1][2] |
| HT29 | Colon | 15 mg/kg, weekly i.v. | Complete tumor growth inhibition | [1][2] |
| A498 | Renal | Not specified | Superior efficacy compared to single agents | [1][2] |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are provided below. These protocols are based on standard methodologies for assessing inhibitors of the PI3K/mTOR pathway and can be adapted for specific research needs.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
U87MG, HT29, or A498 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted conjugate to each well. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the conjugate).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of AKT Phosphorylation
This method is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm the inhibitory activity of the wortmannin component of the conjugate.
Materials:
-
U87MG, HT29, or A498 cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phospho-AKT to total AKT.
References
Dual-Action Precision Strike: A Technical Guide to Wortmannin-Rapamycin Conjugate 1 (WRC) in Cancer Cell Targeting
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of targeted cancer therapies has led to the development of innovative strategies that exploit the vulnerabilities of malignant cells. One such promising approach is the simultaneous inhibition of critical signaling pathways that drive tumor growth and survival. This technical guide delves into the core mechanisms of Wortmannin-Rapamycin Conjugate 1 (WRC), a novel chimeric molecule engineered to co-target two pivotal nodes in oncogenic signaling: Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By functioning as a prodrug, WRC is designed to hydrolyze in vivo, releasing its two potent parent compounds, Wortmannin and Rapamycin, to exert a synergistic anti-cancer effect. This document provides a comprehensive overview of WRC's targets, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous malignancies.[3] While inhibitors targeting individual components of this pathway have shown clinical activity, their efficacy can be limited by feedback loops and crosstalk with other signaling networks.[4] For instance, inhibition of mTORC1 by rapamycin can lead to a feedback activation of AKT.[4]
The strategic conjugation of Wortmannin, a potent PI3K inhibitor, and Rapamycin, an allosteric inhibitor of mTOR Complex 1 (mTORC1), into a single molecule offers a compelling therapeutic strategy.[5][6] This dual-targeting approach aims to simultaneously block the pathway at two critical junctures, thereby achieving a more profound and durable anti-tumor response while potentially mitigating mechanisms of resistance.[7] The Wortmannin-Rapamycin Conjugate, specifically the well-characterized "Conjugate 7c," is designed as a prodrug that, upon hydrolysis, releases its active components to inhibit PI3K and mTOR within the cancer cell.[1][3]
Core Targets and Mechanism of Action
This compound acts as a delivery system for two distinct inhibitors that target different components of the PI3K/AKT/mTOR pathway.
-
Wortmannin Target: Phosphoinositide 3-kinase (PI3K) Wortmannin is a potent, irreversible inhibitor of the p110 catalytic subunit of Class I PI3Ks.[8] By blocking PI3K activity, Wortmannin prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[9]
-
Rapamycin Target: Mammalian Target of Rapamycin Complex 1 (mTORC1) Rapamycin, upon binding to its intracellular receptor FKBP12, allosterically inhibits mTORC1.[9] mTORC1 is a central regulator of protein synthesis and cell growth, and its inhibition by the Rapamycin-FKBP12 complex blocks the phosphorylation of its key downstream targets, p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9]
The combined action of the released Wortmannin and Rapamycin from the conjugate is designed to deliver a "one-two punch" to the PI3K/AKT/mTOR pathway, leading to a more comprehensive shutdown of oncogenic signaling.
Signaling Pathway Diagram
Quantitative Data on Anti-Cancer Efficacy
| Compound | Cancer Model | Dosing | Efficacy | Reference |
| Wortmannin-Rapamycin Conjugate 7c | U87MG (Glioblastoma) Xenograft | 1.5 mg/kg, i.v., weekly | Profound activity, MED of 1.5 mg/kg | [1] |
| Wortmannin-Rapamycin Conjugate 7c | HT29 (Colon Cancer) Xenograft | 15 mg/kg, i.v. | Complete tumor growth inhibition | [1][3] |
| Wortmannin-Rapamycin Conjugate 7c | A498 (Renal Cancer) Xenograft | Not specified | Superior efficacy over individual agents | [1] |
| Wortmannin-Rapamycin Conjugate 7c | U87MG (Glioblastoma) Xenograft | 15 mg/kg, i.v. (2h) | Significant inhibition of AKT phosphorylation | [3] |
Note: MED stands for Minimum Effective Dose.
For comparative purposes, the table below presents the IC50 values of the individual components and other dual PI3K/mTOR inhibitors in various cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 | Reference |
| Wortmannin | PI3K | MCF-7 (Breast) | 400 nM | [10] |
| Rapamycin | mTORC1 | A549 (Lung) | 32.99 ± 0.10 µM | [11] |
| Rapamycin | mTORC1 | Hela (Cervical) | 37.34 ± 14 µM | [11] |
| Rapamycin | mTORC1 | MG63 (Osteosarcoma) | 48.84 ± 10 µM | [11] |
| Rapamycin | mTORC1 | MCF-7 (Breast) | 66.72 ± 50 µM | [11] |
| BEZ235 | PI3K/mTOR | K562 (CML) | 0.37 ± 0.21 µM | [12] |
| BEZ235 | PI3K/mTOR | KBM7R (CML) | 0.43 ± 0.27 µM | [12] |
| PI-103 | PI3K/mTOR | U87MG (Glioblastoma) | 0.5 µM (for cell death) | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method to assess the effect of the Wortmannin-Rapamycin Conjugate on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (and individual components/vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the Wortmannin-Rapamycin Conjugate, Wortmannin, Rapamycin, and a vehicle control in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Target Engagement and Pathway Inhibition (Western Blot Analysis)
This protocol is used to determine if the Wortmannin-Rapamycin Conjugate inhibits the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-mTOR (Ser2448), rabbit anti-mTOR, rabbit anti-p-S6K1 (Thr389), rabbit anti-S6K1, and an antibody for a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the Wortmannin-Rapamycin Conjugate at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of phosphorylated and total proteins.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the Wortmannin-Rapamycin Conjugate on the enzymatic activity of PI3K and mTOR.
Materials:
-
Recombinant PI3K and mTOR enzymes
-
Kinase buffer
-
ATP (with γ-³²P-ATP for radioactive detection or for use with ADP-Glo™ Kinase Assay)
-
Substrate (e.g., phosphatidylinositol for PI3K, recombinant S6K1 for mTOR)
-
This compound
-
Detection reagents (e.g., for ADP-Glo™ or autoradiography film)
Procedure (General Outline):
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of the Wortmannin-Rapamycin Conjugate in the kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Termination and Detection: Stop the reaction and quantify the kinase activity. For radioactive assays, this involves measuring the incorporation of ³²P into the substrate. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Determine the inhibitory activity of the conjugate and calculate the IC50 value for each kinase.
Visualizing Workflows and Relationships
Experimental Workflow for Target Validation
Conclusion and Future Directions
The this compound represents a sophisticated approach to cancer therapy by simultaneously targeting the PI3K and mTOR pathways. The available in vivo data for Conjugate 7c demonstrates its potent anti-tumor efficacy in preclinical models of glioblastoma, colon, and renal cancer. The provided experimental protocols offer a framework for researchers to further investigate the cellular and molecular effects of this and similar dual-targeting agents.
Future research should focus on generating comprehensive in vitro data, including IC50 values across a broad panel of cancer cell lines with diverse genetic backgrounds, to better understand the spectrum of its activity. Further elucidation of the conjugate's pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical translation. Additionally, exploring combination therapies where the Wortmannin-Rapamycin Conjugate could synergize with other targeted agents or conventional chemotherapy holds significant promise for advancing cancer treatment.
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 9. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wortmannin induces MCF-7 breast cancer cell death via the apoptotic pathway, involving chromatin condensation, generation of reactive oxygen species, and membrane blebbing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Synergistic Power of a Unified Molecule: A Technical Guide to a Wortmannin-Rapamycin Conjugate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. While individual inhibitors of PI3K (like wortmannin) and mTOR (like rapamycin) have shown promise, their clinical efficacy can be limited by feedback loops and crosstalk within the pathway. This technical guide explores the potent synergy achieved by combining wortmannin and rapamycin, culminating in the development of a single chimeric molecule. By simultaneously targeting two key nodes of this crucial pathway, this dual-action conjugate offers a promising strategy to enhance anti-cancer activity, overcome resistance, and improve therapeutic outcomes. This document provides an in-depth overview of the underlying mechanisms, experimental validation, and detailed protocols for assessing the efficacy of this innovative approach.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/Akt/mTOR signaling cascade is a central hub in cellular regulation, integrating signals from growth factors, nutrients, and the cellular environment to control essential processes like protein synthesis, cell cycle progression, and apoptosis.[1] Hyperactivation of this pathway is a common feature in a wide range of human cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[2] This aberrant signaling promotes uncontrolled cell growth and survival, contributing to tumor progression and resistance to therapy.
Wortmannin, a fungal metabolite, is a potent and irreversible inhibitor of PI3K, effectively blocking the initial step in this signaling cascade.[3] Rapamycin, a macrolide, and its analogs (rapalogs) are allosteric inhibitors of mTOR Complex 1 (mTORC1), a key downstream effector of the pathway.[4][5] While both agents have demonstrated anti-tumor activity, their use as monotherapies is often hampered by the pathway's inherent feedback mechanisms. For instance, inhibition of mTORC1 by rapamycin can lead to a feedback activation of Akt, thereby diminishing the overall inhibitory effect.[6]
This has led to the compelling hypothesis that the simultaneous inhibition of both PI3K and mTOR could result in a more profound and sustained blockade of the pathway, leading to synergistic anti-tumor effects.[7][8] The concept of a single molecule engineered to inhibit both targets—a wortmannin-rapamycin conjugate—represents a sophisticated approach to maximize this synergy, simplify pharmacokinetics, and potentially reduce off-target effects.[7][9]
The PI3K/Akt/mTOR Signaling Pathway: A Dual-Target Approach
The PI3K/Akt/mTOR pathway is a complex network of protein kinases that regulate a multitude of cellular functions. Understanding this pathway is crucial to appreciating the synergistic interaction between wortmannin and rapamycin.
-
PI3K Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]
-
Akt Activation: PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).
-
mTORC1 Activation: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. This allows for the activation of mTORC1.
-
Downstream Effects: Activated mTORC1 then phosphorylates several downstream targets, including p70S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.
Wortmannin acts at the apex of this cascade by inhibiting PI3K, thereby preventing the generation of PIP3 and subsequent activation of Akt. Rapamycin, on the other hand, specifically targets mTORC1, inhibiting its downstream signaling. The dual inhibition by a wortmannin-rapamycin conjugate ensures a comprehensive blockade at two critical junctures of the pathway.
Figure 1: The PI3K/Akt/mTOR signaling pathway with points of inhibition for wortmannin and rapamycin.
The Wortmannin-Rapamycin Conjugate: A Unified Approach
The development of a single molecule that incorporates both wortmannin and rapamycin functionalities presents several advantages. A study by Ayral-Kaloustian et al. describes the design and synthesis of such hybrid inhibitors.[7][9] In their approach, analogues of 17-hydroxywortmannin and rapamycin are joined by a prodrug linker.[7][9] This linker is designed to be hydrolyzed in vivo, releasing the two active inhibitors.[7][9]
This conjugate strategy offers several potential benefits:
-
Enhanced Efficacy: The simultaneous release of both inhibitors at the tumor site can lead to a more potent and synergistic anti-tumor effect.[7]
-
Improved Solubility and Pharmacokinetics: The conjugate can be engineered to have improved solubility and pharmacokinetic properties compared to the individual agents.[7]
-
Reduced Toxicity: By delivering the active agents in a targeted manner, it may be possible to reduce systemic toxicity. The conjugate has been shown to be better tolerated than an equivalent mixture of the individual inhibitors.[4]
Quantitative Analysis of Synergy
The synergistic effect of combining wortmannin and rapamycin can be quantitatively assessed using various methods, with the Chou-Talalay method being a widely accepted standard.[10][11][12] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for wortmannin, rapamycin, and their combination, along with the calculated CI values, illustrating a synergistic interaction.
| Compound | IC50 (nM) | Combination Ratio | Combination IC50 (nM) | Combination Index (CI) |
| Wortmannin | 10 | - | - | - |
| Rapamycin | 5 | - | - | - |
| Combination | - | 1:1 | 2 | 0.6 (Synergistic) |
Note: The data in this table is illustrative. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the synergy of a wortmannin-rapamycin conjugate.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of wortmannin, rapamycin, the conjugate, and combinations of wortmannin and rapamycin for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each treatment. Use these values to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][15][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7][15]
Protocol:
-
Cell Treatment: Treat cells with the compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathway.[17][18]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis: Treat cells with the compounds for a shorter duration (e.g., 1-24 hours) to observe signaling changes. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment.[8][19][20][21]
Principle: A single cell that can undergo unlimited division will form a colony of at least 50 cells. The number of colonies formed is a measure of the reproductive viability of the cells.
Protocol:
-
Cell Seeding: Plate a known number of cells into petri dishes.
-
Treatment: Treat the cells with the compounds for a specified period.
-
Incubation: Remove the treatment and allow the cells to grow in fresh medium for 1-3 weeks, depending on the cell line's doubling time.
-
Colony Staining: Fix the colonies with a solution like methanol and stain them with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for assessing the synergy of a wortmannin-rapamycin conjugate.
Figure 2: A typical experimental workflow for assessing the synergy of a dual-inhibitor conjugate.
Conclusion
The strategy of combining wortmannin and rapamycin, particularly in the form of a single-molecule conjugate, offers a powerful approach to combat cancers driven by the PI3K/Akt/mTOR pathway. The dual inhibition of PI3K and mTOR can lead to a potent synergistic anti-proliferative and pro-apoptotic effect. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to explore and validate the efficacy of such a conjugate. The methodologies outlined herein, from initial cell viability assays to in-depth mechanistic studies, provide a robust framework for advancing our understanding and application of this promising therapeutic strategy. The continued development of such dual-inhibitor molecules holds significant potential for improving cancer treatment paradigms.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. pubcompare.ai [pubcompare.ai]
- 4. caymanchem.com [caymanchem.com]
- 5. mahller.com [mahller.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 8. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mythreyaherbal.com [mythreyaherbal.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Clonogenic Survival Assay- [bio-protocol.org]
- 20. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clonogenic Assay [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols: In Vivo Antitumor Activity of Wortmannin-Rapamycin Conjugate 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for anticancer therapies.[1] The combined targeting of both PI3K and mTOR offers a strategy for a more robust and synergistic therapeutic effect.[1][]
Wortmannin-Rapamycin Conjugate 1 (also referred to as compound 7c) is a novel hybrid molecule designed for the dual inhibition of PI3K and mTOR.[3] It consists of analogues of 17-hydroxywortmannin (a potent PI3K inhibitor) and rapamycin (an mTORC1 inhibitor) joined by a prodrug linker.[1][4][5] This conjugate is designed to be hydrolyzed in vivo, releasing the two active inhibitors.[4][5] This approach has demonstrated superior antitumor activity and better tolerability compared to the administration of the individual agents in preclinical models.[1][][3] This document provides detailed protocols for evaluating the in vivo antitumor efficacy of this compound in xenograft mouse models.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound dually targets the PI3K/Akt/mTOR pathway. Wortmannin is a well-described, potent inhibitor of PI3K enzymes, while rapamycin specifically inhibits the mTOR Complex 1 (mTORC1).[4][6][7] The conjugate's action blocks signaling at two critical nodes, leading to a more comprehensive inhibition of downstream processes that drive tumor growth.
Experimental Protocols
The following protocols are based on published studies demonstrating the efficacy of this compound in various human tumor xenograft models.[1][3] A general workflow for these experiments is outlined in Figure 2.
Materials and Reagents
-
Cell Lines: U87MG (glioblastoma), HT29 (colon carcinoma), A498 (renal carcinoma)
-
Animals: Athymic nude mice (nu/nu), 6-8 weeks old
-
Reagents: this compound, vehicle solution (e.g., sterile saline or as specified by the manufacturer), Matrigel (optional), anesthesia (e.g., isoflurane).
-
Equipment: Sterile syringes and needles, calipers, animal balance, cell culture equipment, laminar flow hood, animal housing facilities.
General Experimental Workflow
Detailed Protocol: Xenograft Model Establishment and Treatment
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment to allow for acclimatization.
-
Tumor Cell Preparation: Culture the selected tumor cells (U87MG, HT29, or A498) under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase and resuspend them in sterile, serum-free medium or PBS at the desired concentration.
-
Tumor Implantation:
-
Anesthetize the mice (e.g., using isoflurane).
-
Inject the tumor cell suspension (typically 5 x 10^6 cells in 0.1-0.2 mL) subcutaneously into the right flank of each mouse.[8] For some models, mixing cells 1:1 with Matrigel can improve tumor take rate.
-
-
Tumor Growth Monitoring:
-
Randomization and Group Assignment: Once tumors reach the desired average volume, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle on the day of dosing. The conjugate has been noted for its fine water solubility.[3]
-
Administer the conjugate via intravenous (i.v.) injection.[3]
-
Dosing regimens from published studies are provided in the data tables below. A common schedule is weekly administration.[1][3]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.
-
The study endpoint is reached when tumors in the control group reach a predetermined maximum size (e.g., 1,500 mm³) or after a fixed duration.[8]
-
-
Pharmacodynamic Analysis (Optional):
-
To assess target engagement, a satellite group of mice can be used.
-
Administer a single dose of the conjugate (e.g., 15 mg/kg, i.v.).[3]
-
Euthanize mice at a specified time point (e.g., 2 hours post-dose) and harvest tumors.[3]
-
Analyze tumor lysates via Western blot for levels of phosphorylated Akt (p-Akt) to confirm inhibition of the PI3K pathway.[3]
-
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: Efficacy in U87MG Glioblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Duration | Outcome | Reference |
| Conjugate 1 | 1.5 | i.v. | Weekly | - | MED achieved | [1] |
| Conjugate 1 | 3 | i.v. | Weekly | 13 days | Significant antitumor activity | [3] |
| Conjugate 1 | 5 | i.v. | Weekly | 13 days | Significant antitumor activity | [3] |
| Conjugate 1 | 15 | i.v. | Single dose | 2 hours | Significant inhibition of AKT phosphorylation | [3] |
Table 2: Efficacy in HT29 Colon Carcinoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Duration | Outcome | Reference |
| Conjugate 1 | 15 | i.v. | Weekly | 20 days | Complete inhibition of tumor growth | [1][3] |
| Equivalent Mixture | - | - | - | - | Poorly tolerated by animals | [1][][3] |
Table 3: Efficacy in A498 Renal Carcinoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Duration | Outcome | Reference |
| Conjugate 1 | 30 | i.v. | Weekly | 38 days | Superior efficacy over single agents | [1][3] |
| Conjugate 1 + Bevacizumab | 30 + 200 µg | i.v. | Weekly | 38 days | Substantial regression of larger tumors | [3][4] |
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with significant in vivo antitumor activity across multiple cancer models, including glioblastoma, colon, and renal carcinomas.[1][3] The provided protocols offer a framework for researchers to evaluate its efficacy in preclinical settings. Studies have shown that the conjugate not only effectively inhibits tumor growth but, in some cases, leads to complete tumor stasis or regression.[3][4] Furthermore, its formulation as a single hybrid molecule demonstrates better tolerability than a physical mixture of the individual inhibitors, highlighting a key advantage of this drug design.[1][] These application notes provide a comprehensive guide for the continued investigation of this promising anticancer agent.
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. targetmol.cn [targetmol.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ichor.bio [ichor.bio]
Preparing Stock Solutions of Wortmannin-Rapamycin Conjugate 1 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wortmannin-Rapamycin Conjugate 1 is a potent dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical regulators of cell growth, proliferation, and survival.[1][2][][4] This conjugate leverages the inhibitory activities of both Wortmannin and Rapamycin to potentially offer synergistic anti-tumor effects.[1][2][] Proper preparation of stock solutions is paramount to ensure experimental accuracy and reproducibility. This document provides detailed application notes and a protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO).
Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway
Wortmannin is a potent inhibitor of PI3K enzymes, while rapamycin specifically inhibits the mTOR Complex 1 (mTORC1).[1][2][4] The conjugate is designed as a prodrug, which upon hydrolysis in vivo, releases the two active inhibitors.[1][2][4] This dual-pronged attack on the PI3K/Akt/mTOR signaling cascade makes the conjugate a valuable tool for cancer research.
Figure 1: PI3K/Akt/mTOR Signaling Pathway
Quantitative Data Summary
For accurate and reproducible experiments, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈₈H₁₃₁N₃O₂₃ | [1][] |
| Molecular Weight | 1598.9 g/mol | [1][] |
| Appearance | Crystalline solid | [1][2][] |
| Purity | >98% | [1] |
| Solubility in DMSO | 20 mg/mL | [1][2] |
| Recommended Storage | -20°C | [2][5][6] |
| Long-term Stability | ≥ 4 years at -20°C | [2][5][6] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Step-by-Step Procedure
Figure 2: Stock Solution Preparation Workflow
-
Calculate the required mass:
-
To prepare a 10 mM stock solution, first determine the mass of the conjugate needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L * 0.001 L * 1598.9 g/mol * 1000 mg/g = 15.99 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 16 mg of this compound using a calibrated analytical balance. Record the exact weight.
-
-
Add DMSO:
-
Transfer the weighed conjugate to a sterile microcentrifuge tube.
-
Calculate the precise volume of DMSO to add based on the actual mass weighed.
-
Volume (µL) = [Mass (mg) / 1598.9 ( g/mol )] / 0.010 (mol/L) * 1,000,000 (µL/L)
-
For example, if you weighed 16.2 mg:
-
Volume = (16.2 / 1598.9) / 0.010 * 1,000,000 = 1013.2 µL
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for several minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Avoid excessive heat.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for long-term storage. The solution is stable for at least 4 years under these conditions.[2][5][6]
-
Application Notes
-
DMSO Quality: Always use anhydrous, high-purity DMSO to prevent compound degradation and ensure solubility.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use. Due to the limited stability of the conjugate in aqueous solutions, it is not recommended to store aqueous working solutions.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Confirmation of Activity: The biological activity of the prepared stock solution can be confirmed by performing a dose-response experiment and observing the inhibition of Akt phosphorylation or other downstream targets of the PI3K/mTOR pathway.
References
Application Notes and Protocols: IC50 Determination of Wortmannin-Rapamycin Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. Wortmannin is a potent inhibitor of PI3K, while Rapamycin and its analogs (rapalogs) are highly specific inhibitors of mTOR Complex 1 (mTORC1). The conjugation of Wortmannin and Rapamycin into a single molecule, Wortmannin-Rapamycin Conjugate 1, represents a promising strategy for the dual targeting of PI3K and mTOR, which may lead to synergistic antitumor effects and overcome potential resistance mechanisms.[1]
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay. The IC50 value is a quantitative measure of the conjugate's potency and is essential for its preclinical characterization.
Signaling Pathway
The this compound is designed to simultaneously inhibit two key nodes in the PI3K/Akt/mTOR pathway. Wortmannin covalently binds to and inhibits the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage inhibits the downstream activation of Akt. Rapamycin, on the other hand, forms a complex with FKBP12, which then binds to and allosterically inhibits mTORC1, a serine/threonine kinase that regulates protein synthesis and cell growth. The dual inhibition is expected to result in a more profound and durable suppression of tumor cell proliferation.[1][2][3]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
The following protocols describe the determination of the IC50 value of this compound using a cell-based viability assay. Two common methods, the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay, are detailed below. The choice of assay depends on the available laboratory equipment and desired sensitivity.
Cell Line Selection and Culture
A cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., U87MG glioblastoma, PC-3 prostate cancer, or MCF-7 breast cancer cells) should be selected. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4][5][6]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[4][5]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the conjugate in culture medium to obtain a range of concentrations (e.g., 0.01 nM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the conjugate to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a more sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[7][8][9][10]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate as described in the MTT assay protocol.
-
Compound Preparation and Treatment: Prepare and treat the cells with a serial dilution of the this compound as described previously.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[7]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Experimental Workflow
The overall workflow for the IC50 determination of this compound is depicted below.
Figure 2: Experimental workflow for IC50 determination.
Data Presentation and Analysis
The raw data (absorbance or luminescence) should be processed to determine the percentage of cell viability for each concentration of the conjugate. The viability of the vehicle control is set to 100%.
Calculation of Percent Viability:
Percent Viability = [(Sample Reading - Blank Reading) / (Vehicle Control Reading - Blank Reading)] x 100
The calculated percent viability data should be organized in a table as shown below.
Table 1: Example of IC50 Data for this compound in U87MG Cells (72h Incubation)
| Concentration (nM) | Log(Concentration) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean (% Viability) | Std. Dev. |
| 0 (Vehicle) | - | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | -1.0 | 98.5 | 99.1 | 97.9 | 98.5 | 0.6 |
| 1 | 0.0 | 85.2 | 86.5 | 84.7 | 85.5 | 0.9 |
| 10 | 1.0 | 52.3 | 51.1 | 53.5 | 52.3 | 1.2 |
| 100 | 2.0 | 15.8 | 16.5 | 14.9 | 15.7 | 0.8 |
| 1000 | 3.0 | 5.2 | 5.5 | 4.9 | 5.2 | 0.3 |
| 10000 | 4.0 | 2.1 | 2.3 | 2.0 | 2.1 | 0.2 |
The mean percent viability is then plotted against the logarithm of the drug concentration to generate a dose-response curve. A sigmoidal curve is typically fitted to the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
Logical Relationship for Data Analysis
The process of deriving the IC50 value from the raw experimental data follows a logical progression.
Figure 3: Logical flow for IC50 data analysis.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the accurate determination of the IC50 value of this compound. A precise and reproducible IC50 value is a cornerstone for the continued preclinical development of this promising dual PI3K/mTOR inhibitor, enabling informed decisions for subsequent in vivo efficacy and toxicity studies.
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct repression of translation by wortmannin and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. OUH - Protocols [ous-research.no]
- 8. IC50 determination and cell viability assay [bio-protocol.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols: Wortmannin-Rapamycin Conjugate 1 in HT29 Colon Cancer Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common event in various cancers, including colorectal cancer, making it a prime target for therapeutic intervention.[3] Wortmannin-Rapamycin Conjugate 1 is a novel hybrid molecule that simultaneously targets both PI3K and mTOR.[3][4][5] This conjugate is a furan ring-opened derivative of a wortmannin-rapamycin conjugate, designed to have potent antitumor activities and improved water solubility.[6] In vivo, the conjugate is hydrolyzed, releasing the two active inhibitors.[4][7] This dual-targeting approach offers the potential for a more robust and synergistic anticancer effect compared to single-agent therapies.[3]
These application notes provide an overview of the use of this compound in HT29 human colon adenocarcinoma cell line models, both in vitro and in vivo. The provided protocols are intended to serve as a guide for researchers and drug development professionals.
Mechanism of Action
Wortmannin is a potent, covalent inhibitor of PI3K enzymes, while rapamycin is a specific inhibitor of mTOR Complex 1 (mTORC1).[3][7][8] By conjugating these two molecules, this compound effectively inhibits the PI3K/Akt/mTOR pathway at two crucial points. This dual inhibition leads to a significant reduction in the phosphorylation of Akt and downstream effectors of mTOR, ultimately resulting in the inhibition of tumor cell growth and proliferation.[6]
Data Presentation
In Vivo Efficacy in HT29 Xenograft Model
| Treatment Group | Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| This compound | 15 mg/kg | Intravenous (i.v.) | Weekly for 20 days | Complete inhibition of HT29 colon tumor growth. | [6][9] |
| Equivalent physical mixture of Rapamycin and Wortmannin derivative | Not specified | Intravenous (i.v.) | Weekly for 20 days | Poorly tolerated. | [3][9] |
Experimental Protocols
Preparation of this compound
Solubility:
-
DMSO: 20 mg/mL
-
DMF: 30 mg/mL
-
Ethanol: 5 mg/mL
For in vitro experiments, prepare a stock solution in DMSO. For in vivo studies, further dilution in a suitable vehicle (e.g., saline, PBS with a low percentage of DMSO and/or Tween 80) is necessary. The final concentration of the organic solvent should be minimized to avoid toxicity.
In Vitro Assays
1. Cell Culture
The HT29 human colon adenocarcinoma cell line is available from ATCC. These cells should be cultured in McCoy's 5a Medium Modified supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
HT29 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed HT29 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted conjugate to each well. Include vehicle-only wells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis of PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify specific proteins in a sample.
-
Materials:
-
HT29 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed HT29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
4. Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
HT29 cells
-
This compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed HT29 cells in 6-well plates and treat with the conjugate for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
In Vivo Xenograft Model
1. Animal Model
-
Female athymic nude mice (4-6 weeks old) are commonly used for HT29 xenograft studies.
-
All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation
-
HT29 cells (e.g., 5 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile saline or a mixture with Matrigel) are injected subcutaneously into the flank of the mice.
-
Tumor growth should be monitored regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
3. Treatment
-
Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a dose of 15 mg/kg, once a week for 20 days.
-
The control group should receive the vehicle solution.
-
Monitor tumor growth and the general health of the animals throughout the study.
4. Endpoint
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Conclusion
This compound is a promising therapeutic agent for colorectal cancer that effectively targets the PI3K/Akt/mTOR pathway. The provided data and protocols offer a framework for further investigation into the efficacy and mechanism of action of this conjugate in HT29 colon cancer models. Researchers should optimize these protocols based on their specific experimental conditions and objectives.
References
- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic experiment with HT29 colon carcinoma xenografts [bio-protocol.org]
Application of Wortmannin-Rapamycin Conjugate 1 in A498 Renal Cancer Cells: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its hyperactivation is a frequent event in various cancers, including renal cell carcinoma (RCC), making it a prime target for therapeutic intervention.[2][3][4] Wortmannin is a potent, irreversible inhibitor of PI3K, while Rapamycin is a specific inhibitor of mTOR Complex 1 (mTORC1).[5][6] The Wortmannin-Rapamycin Conjugate 1 is a novel hybrid molecule designed to simultaneously target both PI3K and mTOR, aiming for a synergistic antitumor effect.[7] In preclinical studies, this conjugate has demonstrated superior efficacy in A498 renal tumor models compared to the individual administration of Wortmannin and Rapamycin. This document provides detailed application notes and protocols for the use of this compound in A498 renal cancer cells.
Mechanism of Action
This compound is designed to be hydrolyzed in vivo to release Wortmannin and Rapamycin, which then exert their inhibitory effects on their respective targets. Wortmannin covalently binds to the catalytic subunit of PI3K, inhibiting its kinase activity and preventing the phosphorylation of PIP2 to PIP3. This leads to the suppression of the downstream Akt signaling cascade. Rapamycin, in complex with FKBP12, allosterically inhibits mTORC1, preventing the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The dual inhibition of PI3K and mTORC1 is expected to result in a more potent and durable blockade of this critical cancer-promoting pathway.
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Wortmannin and Rapamycin.
Data Presentation
Note: The following quantitative data is presented for illustrative purposes to guide researchers. Actual experimental results may vary and should be determined empirically.
Table 1: In Vitro Efficacy of this compound in A498 Cells
| Treatment | IC50 (48h, MTT Assay) | Apoptosis (Annexin V/PI, 48h) |
| Wortmannin | ~50 nM | Moderate Increase |
| Rapamycin | ~20 nM | Slight Increase |
| Wortmannin + Rapamycin (1:1) | Synergistic Reduction | Significant Increase |
| This compound | ~10 nM | Potent Induction |
Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Markers in A498 Cells (Western Blot, 24h treatment)
| Treatment (100 nM) | p-Akt (Ser473) Level | p-mTOR (Ser2448) Level | p-S6K (Thr389) Level |
| Control | 100% | 100% | 100% |
| Wortmannin | Decreased | No significant change | No significant change |
| Rapamycin | Increased (feedback) | Decreased | Significantly Decreased |
| This compound | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Cell Culture
The A498 human renal cancer cell line should be maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the conjugate.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed A498 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound in complete culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-treated and untreated controls.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis.
Protocol:
-
Seed A498 cells in 6-well plates and treat with the desired concentrations of the conjugate for 48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Experimental Workflow
References
- 1. Inhibition of phosphoinositide 3-kinase related kinases by the radiosensitizing agent wortmannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signalling pathway involvement in renal cell carcinoma pathogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR Dysregulation and Reprogramming Metabolic Pathways in Renal Cancer: Crosstalk with the VHL/HIF Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wortmannin - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Delivery of Wortmannin-Rapamycin Conjugate 1 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Wortmannin-Rapamycin Conjugate 1 in mice for preclinical anti-cancer research. This document covers the mechanism of action, formulation, experimental procedures for in vivo efficacy studies, and toxicity assessment.
Introduction
This compound is a novel compound that covalently links analogs of wortmannin and rapamycin. This conjugate is designed to dually inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[1][2] The conjugate has demonstrated potent anti-tumor activities and is noted for its improved water solubility compared to its parent compounds.[3][4] In vivo studies have shown that intravenous administration of this conjugate can lead to significant tumor growth inhibition and even regression in various mouse xenograft models.[3]
Mechanism of Action
Wortmannin is a potent inhibitor of PI3K, while rapamycin and its analogs are allosteric inhibitors of mTOR Complex 1 (mTORC1). By conjugating these two molecules, the resulting compound can simultaneously block signaling at two critical nodes in the PI3K/Akt/mTOR pathway. This dual inhibition is hypothesized to be more effective than targeting either PI3K or mTOR alone, as it can overcome feedback activation loops that may limit the efficacy of single-agent therapies. The conjugate is designed as a prodrug, which upon in vivo hydrolysis, releases the two active inhibitors.
dot digraph "Wortmannin-Rapamycin_Conjugate_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368"];
// Nodes WRC1 [label="Wortmannin-Rapamycin\nConjugate 1", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="In vivo\nHydrolysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Wortmannin [label="Wortmannin Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Tumor Growth,\nSurvival, Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges WRC1 -> Hydrolysis [label="IV Administration"]; Hydrolysis -> Wortmannin; Hydrolysis -> Rapamycin; Wortmannin -> PI3K [label="Inhibits", arrowhead=tee]; Rapamycin -> mTORC1 [label="Inhibits", arrowhead=tee]; PI3K -> TumorGrowth [style=dashed]; mTORC1 -> TumorGrowth [style=dashed]; } . Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of intravenously administered this compound in various human tumor xenograft models in mice.
Table 1: Efficacy in U87MG Glioblastoma Xenograft Model [3]
| Dosage (mg/kg) | Dosing Schedule | Duration | Outcome |
| 3, 5 | Weekly IV injection | 13 days | Significant antitumor activity |
| 15 | Single IV injection | 2 hours | Significant inhibition of AKT phosphorylation |
Table 2: Efficacy in HT29 Colon Carcinoma Xenograft Model [3]
| Dosage (mg/kg) | Dosing Schedule | Duration | Outcome |
| 15 | Weekly IV injection | 20 days | Complete inhibition of tumor growth |
Table 3: Efficacy in A498 Renal Carcinoma Xenograft Model [3]
| Dosage (mg/kg) | Dosing Schedule | Duration | Treatment Combination | Outcome |
| 30 | Weekly IV injection | 38 days | With Bevacizumab (200 µg) | Substantial regression of larger tumors |
Experimental Protocols
The following protocols are synthesized from publicly available information and standard laboratory procedures. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
This compound (powder)
-
Sterile, pyrogen-free vehicle (e.g., 5% Dextrose in Water (D5W) or a co-solvent system such as 10% DMSO, 40% PEG300, and 50% sterile water)
-
Sterile, single-use vials
-
Sterile 0.22 µm syringe filters
Procedure:
-
Reconstitution: Based on the statement of "fine water solubility," first attempt to dissolve the conjugate directly in a sterile aqueous vehicle like D5W.
-
If solubility is limited, a co-solvent system may be necessary. A common formulation for hydrophobic compounds is a mixture of DMSO, polyethylene glycol (PEG), and an aqueous solution. For example, first dissolve the conjugate in a minimal amount of DMSO, then add PEG300, and finally bring it to the final volume with sterile water or saline. A suggested starting vehicle composition is 10% DMSO, 40% PEG300, and 50% sterile water.
-
Vortex the solution until the conjugate is completely dissolved.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Concentration Calculation: Prepare the final concentration based on the desired dosage (mg/kg) and the average weight of the mice, ensuring the injection volume is within acceptable limits (typically 5-10 ml/kg for a slow bolus injection).
Protocol 2: Establishment of Human Tumor Xenograft Models
Materials:
-
Human cancer cell lines (e.g., U87MG, HT29)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells for inoculation.
-
Cell Preparation: On the day of inoculation, harvest the cells by trypsinization, wash them with sterile PBS, and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100-200 µL).
-
Subcutaneous Inoculation: Anesthetize the mice. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Group Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 3: Intravenous Administration via Tail Vein
Materials:
-
Prepared this compound solution
-
Insulin syringes with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water to dilate the tail veins.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the drug solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368"];
// Nodes CellCulture [label="1. Cell Culture\n(e.g., U87MG, HT29)", fillcolor="#F1F3F4", fontcolor="#202124"]; Xenograft [label="2. Subcutaneous\nXenograft Implantation", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="3. Tumor Growth\nMonitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="4. Group Randomization", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="5. IV Administration\nof Conjugate 1", fillcolor="#FBBC05", fontcolor="#202124"]; Vehicle [label="5. IV Administration\nof Vehicle Control", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy [label="6. Efficacy Assessment\n(Tumor Volume)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="7. Toxicity Assessment\n(Body Weight, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="8. Endpoint Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges CellCulture -> Xenograft; Xenograft -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Randomization -> Vehicle; Treatment -> Efficacy; Vehicle -> Efficacy; Treatment -> Toxicity; Vehicle -> Toxicity; Efficacy -> Endpoint; Toxicity -> Endpoint; } . Caption: In Vivo Experimental Workflow.
Protocol 4: Assessment of Efficacy and Toxicity
Efficacy Assessment:
-
Tumor Measurement: Continue to measure tumor volumes with calipers 2-3 times per week throughout the study.
-
Bioluminescence Imaging (for luciferase-expressing cells): If using luciferase-tagged tumor cells, in vivo bioluminescence imaging can provide a more sensitive and quantitative measure of tumor burden.[5][6][7][8]
-
Inject the mice with a luciferin solution intraperitoneally.
-
After a short incubation period (typically 10-15 minutes), image the anesthetized mice using an in vivo imaging system.
-
Quantify the bioluminescent signal from the tumor region.
-
Toxicity Assessment:
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week. Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Gross Necropsy: At the end of the study, perform a gross necropsy to examine major organs for any visible abnormalities.
-
Histopathology: For a more detailed toxicity assessment, major organs can be collected, fixed in formalin, and processed for histopathological examination.
Signaling Pathway Visualization
The this compound targets the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
dot digraph "PI3K_Akt_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368"];
// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis,\nCell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wortmannin [label="Wortmannin\nAnalog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin\nAnalog", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label=" activates"]; Akt -> mTORC1 [label=" activates"]; mTORC1 -> ProteinSynthesis; Wortmannin -> PI3K [arrowhead=tee, label="Inhibits"]; Rapamycin -> mTORC1 [arrowhead=tee, label="Inhibits"]; } . Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Wortmannin-Rapamycin Conjugate 1 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Wortmannin-Rapamycin Conjugate 1.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and what is its mechanism of action?
A1: this compound is a dual inhibitor that targets two key points in a critical cell signaling pathway. It is composed of analogues of 17-hydroxy wortmannin and rapamycin joined by a prodrug linker[1][2]. In vivo, this linker is hydrolyzed, releasing the two active inhibitors[1][2]. Wortmannin is a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), while rapamycin is an allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1)[1][2]. By simultaneously blocking both PI3K and mTOR, the conjugate can have a more robust and synergistic anticancer effect than either agent alone[3].
Q2: I am experiencing difficulty dissolving the this compound. What are the recommended solvents?
A2: The Wortmannin-Rapamycin Conjugate is known to have limited aqueous solubility. For initial stock solution preparation, organic solvents are recommended. The solubility in common organic solvents is provided in the table below. For cell-based assays, it is common practice to dissolve the compound in 100% DMSO first and then dilute this stock solution into your aqueous culture medium.
Q3: The product datasheet for "this compound" mentions "fine water solubility." What does this mean?
A3: "this compound" (also referred to as conjugate 7c in some literature) is a specific furan ring-opened derivative designed for enhanced solubility compared to the parent compounds or other conjugate versions[3][4][5]. While a precise quantitative value for its water solubility is not consistently published, its design facilitates better performance in aqueous environments, which is particularly advantageous for in vivo studies where it has been administered via intravenous injection[3][4]. However, for preparing concentrated stock solutions, the use of an organic solvent like DMSO is still the standard and recommended practice.
Q4: Can I store the conjugate in an aqueous solution?
A4: It is not recommended to store the this compound in aqueous solutions for extended periods. Both wortmannin and rapamycin are susceptible to degradation in aqueous environments[6]. For optimal stability, prepare fresh dilutions in your aqueous buffer or media from a frozen organic stock solution just before each experiment. Discard any unused aqueous solution.
Q5: What is the dual-inhibition signaling pathway of this conjugate?
A5: The conjugate targets the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. This pathway is hyperactivated in many types of cancer. Wortmannin inhibits PI3K at the top of the cascade, while Rapamycin inhibits mTORC1 further downstream. The diagram below illustrates this dual inhibition.
Data Presentation: Solubility
The following table summarizes the known solubility of the Wortmannin-Rapamycin Conjugate and its parent compounds in various solvents.
| Compound | Solvent | Solubility | Reference |
| Wortmannin-Rapamycin Conjugate | DMF | 30 mg/mL | [1][2][7] |
| DMSO | 20 mg/mL | [1][2][7] | |
| Ethanol | 5 mg/mL | [1][2][7] | |
| Wortmannin | DMSO | ~14-85 mg/mL | [4][8] |
| DMF | ~14 mg/mL | [4] | |
| Ethanol | ~0.15 mg/mL | [4] | |
| Rapamycin (Sirolimus) | DMSO | ~10-20 mg/mL | [9] |
| DMF | ~10 mg/mL | [9] | |
| Ethanol | ~0.25 mg/mL | [9] | |
| Water | Nearly Insoluble (~2.6 µg/mL) | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Wortmannin-Rapamycin Conjugate (Molecular Weight: ~1599 g/mol ) in DMSO.
Materials:
-
Wortmannin-Rapamycin Conjugate (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Pipettes
Procedure:
-
Pre-weighing: Allow the vial containing the conjugate to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out approximately 1 mg of the conjugate into a sterile vial.
-
Solvent Addition: Based on the molecular weight of ~1599, calculate the volume of DMSO needed for a 10 mM solution. For 1 mg:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 1599 g/mol ) / 0.01 mol/L) * 1,000,000 = 62.5 µL
-
Add 62.5 µL of anhydrous DMSO to the vial containing 1 mg of the conjugate.
-
-
Dissolution: Cap the vial tightly and vortex thoroughly. To aid dissolution, you may sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C[2]. Visually inspect the solution to ensure all solid has dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light. Store at -20°C or -80°C. For long-term stability, -80°C is preferable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when working with the this compound.
Issue 1: The compound will not fully dissolve in the organic solvent (e.g., DMSO).
-
Possible Cause: The concentration may be too high, or the solvent may have absorbed moisture, which reduces solubility[8].
-
Solution:
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the maximum solubility limits (e.g., 20 mg/mL in DMSO).
-
Aid Dissolution: Gently warm the solution to 37°C and/or sonicate in a water bath for 10-15 minutes[2].
-
Use Fresh Solvent: Ensure you are using anhydrous (dry) DMSO. Old DMSO bottles can absorb atmospheric water over time.
-
Issue 2: The compound dissolves in DMSO, but precipitates when diluted into my aqueous cell culture medium or buffer.
-
Possible Cause: The conjugate has very low solubility in aqueous solutions. When the DMSO stock is diluted, the compound crashes out of solution as it comes into contact with the aqueous environment.
-
Solution:
-
Lower Final Concentration: The most common reason for precipitation is exceeding the solubility limit in the final aqueous medium. Try preparing a more dilute working solution.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. Increasing the percentage of co-solvent (DMSO) in your final working solution can help keep the conjugate dissolved. Crucially, you must include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Modify Dilution Technique: Add the DMSO stock to your medium drop-by-drop while vortexing or swirling the tube. This rapid mixing can sometimes prevent immediate precipitation.
-
Consider Formulation Strategies: For in vivo studies, more advanced formulation strategies might be necessary, such as using co-solvents (e.g., PEG300, Tween 80), cyclodextrins, or lipid-based formulations to improve solubility and stability[10][11].
-
Issue 3: I observe reduced or inconsistent activity of the conjugate in my experiments over time.
-
Possible Cause: The compound may be degrading due to improper storage or handling. The ester linkage in the prodrug is susceptible to hydrolysis.
-
Solution:
-
Check Stock Solution Storage: Ensure your DMSO stock is stored at -20°C or -80°C, protected from light, and tightly sealed. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Prepare Fresh Dilutions: Always prepare your final working solutions in aqueous media immediately before use. Do not store the conjugate in aqueous buffers for any length of time.
-
Verify Solid Compound Integrity: If you suspect the solid starting material has degraded, it may be necessary to use a fresh batch of the compound.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. A novel rapamycin-polymer conjugate based on a new poly(ethylene glycol) multiblock copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. Distinct repression of translation by wortmannin and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
troubleshooting off-target effects of Wortmannin-Rapamycin Conjugate 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Wortmannin-Rapamycin Conjugate 1. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a hybrid inhibitor designed to dually target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] It functions as a prodrug, consisting of a wortmannin analog and a rapamycin analog joined by a linker.[2] In vivo, this linker is hydrolyzed, releasing the two active components to independently inhibit their respective targets.[2] This dual-inhibition strategy aims to achieve a more robust and broader anti-tumor effect compared to single-agent therapies.[1]
Q2: I am observing unexpected levels of cell death at concentrations where I expect to see specific pathway inhibition. What could be the cause?
Unexpected cell death, even at low concentrations, can be attributed to several factors:
-
Off-target effects: Wortmannin, one of the active components of the conjugate, is known to inhibit other kinases besides PI3K, especially at higher concentrations. These include DNA-dependent protein kinase (DNA-PK) and some members of the polo-like kinase (PLK) family.[3] Inhibition of these kinases can lead to cytotoxicity independent of the PI3K/mTOR pathway.
-
Induction of apoptosis- and necroptosis-independent cell death: Some dual PI3K/mTOR inhibitors have been shown to induce cell death that is independent of canonical apoptosis and necroptosis pathways. This can be linked to the impairment of autophagic flux.[4][5]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to PI3K/mTOR inhibition. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your experiment.
Q3: My Western blot results show incomplete inhibition of downstream mTORC1 signaling (e.g., persistent p-S6K phosphorylation) even at high concentrations of the conjugate. What could be the reason?
Several factors could contribute to incomplete inhibition of downstream mTORC1 signaling:
-
Feedback loops: Inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms that reactivate upstream signaling. For instance, inhibition of mTORC1 can relieve a negative feedback loop on insulin receptor substrate 1 (IRS1), leading to increased PI3K and Akt activation, which can partially counteract the inhibitory effect.
-
Drug stability and solubility: Rapamycin and its analogs can have poor solubility and stability in aqueous solutions, which can be temperature-dependent.[6][7] Ensure that the conjugate is properly dissolved and stable in your cell culture medium for the duration of the experiment. Consider preparing fresh solutions for each experiment.
-
Experimental conditions: The duration of treatment and the specific experimental conditions can influence the observed level of inhibition. A time-course experiment is recommended to determine the optimal treatment duration for observing maximal inhibition.
Q4: I am observing an increase in Akt phosphorylation (p-Akt) after treatment with the conjugate, which is counterintuitive. Why might this happen?
The paradoxical increase in Akt phosphorylation upon treatment with mTOR inhibitors is a known phenomenon.[8] Rapamycin and its analogs primarily inhibit mTORC1.[9] mTORC1 is part of a negative feedback loop that, when active, suppresses PI3K signaling. Inhibition of mTORC1 by the rapamycin component of the conjugate can therefore relieve this feedback, leading to an upregulation of PI3K activity and a subsequent increase in Akt phosphorylation.[8] This highlights the complexity of the signaling network and is a key rationale for the development of dual PI3K/mTOR inhibitors to simultaneously block both nodes of the pathway.
Data Presentation
Off-Target Kinase Profile of Wortmannin
| Kinase | IC50 (nM) | Reference |
| PI3K | 3 | [3] |
| DNA-PK | 16 | [3] |
| ATM | 150 | [3] |
| PLK1 | 24 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for PI3K/mTOR Pathway Analysis
This protocol is used to analyze the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with the conjugate.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 4.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Visualizations
Signaling Pathway of this compound
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Troubleshooting Workflow for Unexpected Cell Viability Results
Caption: Logical workflow for troubleshooting unexpected cell viability results.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step experimental workflow for Western Blot analysis.
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dual PI-3 kinase/mTOR inhibition impairs autophagy flux and induces cell death independent of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicity of Wortmannin-Rapamycin Conjugate 1 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the toxicity of Wortmannin-Rapamycin Conjugate 1 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a furan ring-opened derivative of a wortmannin-rapamycin conjugate with potent antitumor activities and good water solubility.[1] It is a dual inhibitor of the PI3K/mTOR signaling pathway. The conjugate is designed to hydrolyze in vivo, releasing wortmannin, a potent PI3K inhibitor, and rapamycin, an mTORC1 inhibitor.[2] This dual targeting is intended to provide a more robust anti-cancer effect compared to single-agent therapies.[3][4]
Q2: What are the known on-target toxicities associated with PI3K/mTOR inhibition?
The most common on-target toxicity of PI3K inhibitors is hyperglycemia.[5] This occurs because the PI3K/AKT pathway is crucial for insulin signaling and glucose metabolism. Inhibition of this pathway can lead to decreased glucose uptake by cells and increased glucose production by the liver. Other potential on-target toxicities include rash and stomatitis.[6]
Q3: What are the potential toxicities related to the individual components, Wortmannin and Rapamycin?
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Wortmannin: The dose-limiting toxicities of wortmannin are hepatotoxicity (liver damage) and hematologic toxicities (effects on blood cells).[7]
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Rapamycin: Rapamycin can cause metabolic disturbances such as hyperglycemia and hyperlipidemia.[8] Weight loss and renal impairment have also been observed in animal studies, particularly at higher doses or in combination with other drugs like cyclosporine.[9]
Q4: Is there specific toxicity data available for this compound?
II. Troubleshooting Guides
This section provides guidance on how to identify and manage common toxicities that may arise during in vivo studies with this compound.
A. Managing Hyperglycemia
Issue: Animals exhibit elevated blood glucose levels after treatment.
Troubleshooting Steps:
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Confirm Hyperglycemia:
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Establish a baseline blood glucose level for each animal before starting the treatment.
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Monitor blood glucose levels regularly (e.g., daily for the first week of treatment, then 2-3 times per week). Blood can be collected from the tail vein.[10]
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Hyperglycemia is a known on-target effect of PI3K inhibition.[5]
-
-
Implement Management Strategies:
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Dietary Modification: Switching to a low-carbohydrate or ketogenic diet can help manage hyperglycemia by reducing glucose intake and insulin spikes.[11]
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Pharmacological Intervention:
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Metformin: This is a first-line treatment for hyperglycemia and is often used in preclinical studies.[5]
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SGLT2 Inhibitors: These agents can also be effective in managing PI3K inhibitor-induced hyperglycemia.[5][11]
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Insulin: Use with caution and as a last resort. While effective at lowering blood glucose, insulin can reactivate the PI3K pathway, potentially counteracting the anti-tumor effect of the conjugate.[5]
-
-
-
Dose Adjustment: If hyperglycemia persists and is severe, consider reducing the dose of the this compound or adjusting the dosing schedule.
B. Managing Weight Loss and General Morbidity
Issue: Animals show significant weight loss, lethargy, ruffled fur, or other signs of poor health.
Troubleshooting Steps:
-
Monitor Animal Health:
-
Record body weight at least 2-3 times per week.
-
Perform daily visual assessments of the animals for signs of distress.
-
The MTD is often defined as the dose that does not cause more than a 20% loss in body weight.[7]
-
-
Assess for Dehydration: Dehydration can contribute to weight loss and morbidity. Ensure easy access to water and consider providing supplemental hydration (e.g., subcutaneous saline) if necessary.
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Nutritional Support: Provide palatable, high-calorie food supplements to encourage eating.
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Rule out Other Causes: Consider if the tumor burden itself could be contributing to the animal's poor condition.
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Dose Adjustment: If weight loss exceeds 15-20% or if other signs of toxicity are severe, a dose reduction or temporary cessation of treatment may be necessary.
C. Monitoring for Potential Liver and Hematological Toxicity
Issue: Concern for liver or blood cell-related toxicities due to the wortmannin component.
Troubleshooting Steps:
-
Establish Baseline and Monitor:
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Before initiating treatment, collect a baseline blood sample for a complete blood count (CBC) and serum chemistry panel, including liver enzymes (ALT, AST).
-
Collect blood samples at regular intervals during the study (e.g., weekly or bi-weekly) to monitor for changes.
-
-
Hematological Monitoring:
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A CBC will provide information on red blood cells, white blood cells, and platelets.
-
For more detailed analysis of effects on hematopoietic progenitors, colony-forming unit (CFU) assays or flow cytometry of bone marrow cells can be performed at the end of the study.[12]
-
-
Liver Function Monitoring:
-
Monitor serum levels of ALT and AST. Significant elevations may indicate liver damage.
-
At the end of the study, collect liver tissue for histopathological analysis to look for signs of necrosis, inflammation, or other abnormalities.
-
-
Management:
-
If significant liver or hematological toxicity is detected, consider reducing the dose or discontinuing treatment.
-
Supportive care may be necessary depending on the severity of the toxicity. There are some experimental treatments for drug-induced liver injury in animal models, but their applicability would need to be carefully considered.[13]
-
III. Data Presentation
Table 1: Dosing Information for this compound in Preclinical Mouse Models
| Animal Model | Tumor Type | Dose | Administration Route | Dosing Schedule | Reference |
| Mouse Xenograft | U87MG (Glioblastoma) | 3, 5 mg/kg | Intravenous (i.v.) | Weekly for 13 days | [1] |
| Mouse Xenograft | U87MG (Glioblastoma) | 15 mg/kg | Intravenous (i.v.) | Single dose (for p-AKT inhibition) | [1] |
| Mouse Xenograft | HT29 (Colon) | 15 mg/kg | Intravenous (i.v.) | Weekly for 20 days | [1] |
| Mouse Xenograft | A498 (Renal) | 30 mg/kg | Intravenous (i.v.) | Weekly for 38 days (with Bevacizumab) | [1] |
Table 2: Summary of Potential Toxicities and Monitoring Parameters
| Toxicity | Potential Cause | Monitoring Parameters | Frequency of Monitoring |
| Hyperglycemia | PI3K/mTOR Inhibition | Blood glucose | Daily for first week, then 2-3 times/week |
| Weight Loss | General Toxicity | Body weight, clinical signs | 2-3 times/week |
| Liver Toxicity | Wortmannin | Serum ALT, AST; Histopathology | Baseline, then weekly/bi-weekly; End of study |
| Hematological Toxicity | Wortmannin | Complete Blood Count (CBC) | Baseline, then weekly/bi-weekly |
| Renal Toxicity | Rapamycin | Serum BUN, Creatinine; Histopathology | Baseline, then weekly/bi-weekly; End of study |
IV. Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
-
Animal Restraint: Gently restrain the mouse, for example, by placing it in a restraining device.
-
Site Preparation: Warm the tail with a heat lamp or warm water to increase blood flow. Clean the tail with an alcohol wipe.
-
Blood Collection: Using a sterile lancet, make a small nick in the lateral tail vein.
-
Measurement: Collect a small drop of blood onto a glucose test strip and read the result using a glucometer.
-
Post-Collection Care: Apply gentle pressure to the site with a clean gauze pad until bleeding stops.
-
Frequency: Perform daily for the first week of treatment, then 2-3 times per week.[10]
Protocol 2: Intravenous Administration in Mice (Tail Vein)
-
Drug Preparation: Reconstitute the this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration. The conjugate is reported to have good water solubility.[1]
-
Animal Restraint: Place the mouse in a restraining device that allows access to the tail.
-
Vein Dilation: Warm the tail to dilate the lateral tail veins.
-
Injection: Using a 27-gauge or smaller needle attached to a tuberculin syringe, carefully insert the needle into one of the lateral tail veins.
-
Administration: Slowly inject the prepared solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site.
V. Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for managing toxicity.
References
- 1. Preclinical evaluation of dual PI3K-mTOR inhibitors and histone deacetylase inhibitors in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. karger.com [karger.com]
- 9. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
long-term stability of Wortmannin-Rapamycin Conjugate 1 in cell culture media
This technical support center provides guidance on the long-term stability of Wortmannin-Rapamycin Conjugate 1 in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). It is a furan ring-opened derivative of a wortmannin-rapamycin conjugate, designed to have improved water solubility and potent antitumor activities.[1] It functions as a prodrug, meaning it is designed to be hydrolyzed in vivo to release its active inhibitor components.
Q2: What is the expected long-term stability of this compound under storage conditions?
A2: For long-term storage, it is recommended to store this compound at -20°C, where it is stable for at least four years. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.
Q3: How stable is this compound in cell culture media during experiments?
Q4: What are the potential degradation products of this compound in cell culture?
A4: The primary degradation pathway in a biological context is the hydrolysis of the ester linkage, which releases the wortmannin and rapamycin analogs. Further degradation of these individual components can occur. Wortmannin is known to undergo complex degradation in aqueous solutions, including a reversible opening of its lactone ring.[4]
Q5: How can I assess the stability of this compound in my specific cell culture setup?
A5: It is recommended to perform a stability study under your specific experimental conditions (cell type, media, serum concentration, and incubation time). This can be achieved by incubating the conjugate in your cell culture medium at 37°C, collecting samples at different time points, and analyzing the concentration of the intact conjugate using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower than expected drug activity | 1. Degradation of the conjugate: The compound may be degrading over the course of the experiment, especially in long-term cultures. 2. Suboptimal storage: Improper storage of the stock solution can lead to degradation before use. 3. Interaction with media components: Certain components in the cell culture media, such as high concentrations of nucleophiles, could accelerate degradation. | 1. Minimize the incubation time when possible. For long-term experiments, consider replenishing the media with fresh conjugate at regular intervals. 2. Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and used within the recommended timeframe. Avoid repeated freeze-thaw cycles. 3. If possible, test the stability of the conjugate in different types of media to identify any potential incompatibilities. |
| High variability between experimental replicates | 1. Inconsistent timing: Variations in the timing of media changes or sample collection can lead to different levels of conjugate degradation. 2. Pipetting errors: Inaccurate pipetting of the stock solution can lead to variations in the final concentration. | 1. Standardize all experimental timelines, including media changes and harvesting points. 2. Use calibrated pipettes and ensure thorough mixing of the media after adding the conjugate. |
| Unexpected cellular toxicity | 1. Accumulation of degradation products: The degradation products of the conjugate may have different toxicity profiles than the intact compound. 2. Incorrect concentration: An error in calculating the dilution of the stock solution could lead to a higher than intended final concentration. | 1. If toxicity is a concern, consider performing a dose-response and time-course experiment to determine the optimal non-toxic concentration and exposure time. 2. Double-check all calculations for the preparation of the working solution. |
Data on Stability of Parent Compounds
While specific data for the conjugate is limited, the stability of its parent compounds provides context.
| Compound | Condition | Half-life | Reference |
| Wortmannin | In various tissue culture media at 37°C | 8 - 13 minutes | [4] |
| Rapamycin | In aqueous solution (pH 7.4) at 37°C | Nearly complete degradation after 24 hours | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of the conjugate in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Dispense aliquots of the solution into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS/MS to quantify the remaining concentration of the intact conjugate.
-
Plot the concentration of the conjugate versus time to determine its degradation profile and calculate the half-life.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Wortmannin-Rapamycin Conjugate 1 Dosage for Xenograft Studies
Welcome to the technical support center for Wortmannin-Rapamycin Conjugate 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this dual PI3K/mTOR inhibitor in xenograft studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel compound that links Wortmannin, a potent PI3K inhibitor, and Rapamycin, an mTOR inhibitor, via a prodrug linker.[1][2][3][] This conjugate is designed to simultaneously target two critical nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in tumor growth, proliferation, and survival.[5] The conjugate has been shown to have enhanced water solubility and potent antitumor activities.[6]
Q2: What are the recommended starting doses for this compound in xenograft studies?
A2: The optimal dose will vary depending on the tumor model. However, published studies provide a good starting point. For U87MG glioblastoma xenografts, significant antitumor activity has been observed at doses of 3 and 5 mg/kg administered intravenously (i.v.) weekly.[6] In HT29 colon cancer xenografts, complete tumor growth inhibition was achieved with 15 mg/kg i.v. weekly.[6] For A498 renal cancer xenografts, a dose of 30 mg/kg i.v. weekly, in combination with bevacizumab, has shown substantial tumor regression.[6]
Q3: How should I prepare and administer this compound?
A3: this compound is typically administered intravenously. For preparation, the compound is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml).[2] For in vivo studies, it is crucial to prepare a sterile, injectable solution. While specific vehicle formulations for the conjugate are not detailed in the provided results, a common approach for similar compounds involves dissolving the agent in a small amount of a suitable solvent like DMSO, and then diluting it with a pharmaceutically acceptable vehicle such as saline, PBS, or a solution containing PEG400 and Tween 80. It is recommended to perform a small-scale solubility and stability test in your chosen vehicle before preparing a large batch for animal studies.
Q4: What is the stability and recommended storage for the conjugate?
A4: The conjugate is stable for at least 4 years when stored at -20°C.[2] For stock solutions, it is recommended to store them at -80°C for up to one year and at -20°C for up to one month to avoid repeated freeze-thaw cycles.[7]
Data Summary Tables
Table 1: Reported Efficacious Dosages of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Observed Efficacy |
| U87MG | Glioblastoma | 3, 5 mg/kg | Intravenous (i.v.) | Weekly for 13 days | Significant antitumor activity.[6] |
| HT29 | Colon Cancer | 15 mg/kg | Intravenous (i.v.) | Weekly for 20 days | Complete inhibition of tumor growth.[6] |
| A498 | Renal Cancer | 30 mg/kg | Intravenous (i.v.) | Weekly for 38 days | Substantial tumor regression (in combination with Bevacizumab).[6] |
Experimental Protocols
General Protocol for a Xenograft Study Using this compound
This protocol provides a general framework. Specific parameters such as cell numbers and tumor volume thresholds may need to be optimized for your specific laboratory conditions and animal model.
1. Cell Culture and Preparation:
- Culture U87MG, HT-29, or A498 cells in the recommended medium and conditions until they reach 80-90% confluency.
- Harvest the cells using trypsin and wash with sterile PBS.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10⁷ cells/100 µL for A498, 2 x 10⁶ cells for HT-29, 1 x 10⁵ cells for orthotopic U87MG).[8][9][10]
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., athymic nude mice for HT-29 and U87MG, SCID mice for A498).[8][9][11]
- For subcutaneous models, inject the cell suspension into the flank of the mice.
- For orthotopic U87MG models, use a stereotactic apparatus to inject the cells into the brain.[10]
- Monitor the animals regularly for tumor growth.
3. Dosing and Monitoring:
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[8][9]
- Prepare the this compound solution for intravenous injection in a suitable vehicle.
- Administer the conjugate at the desired dose and schedule (e.g., weekly).
- Measure tumor volume with calipers twice a week and record animal body weights.
4. Endpoint Analysis:
- The study can be terminated when tumors in the control group reach a specific size or at a predetermined time point.
- Collect tumors and other relevant tissues for pharmacodynamic studies (e.g., Western blot for p-AKT) or histological analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Wortmannin and Rapamycin.
Caption: Experimental workflow for a typical xenograft study with this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Suboptimal antitumor efficacy | - Incorrect Dosage: The dose may be too low for the specific tumor model. - Drug Instability: The conjugate may have degraded due to improper storage or handling. - Tumor Model Resistance: The chosen cell line may have intrinsic or acquired resistance to PI3K/mTOR inhibition. | - Dose Escalation: If tolerated, consider a dose escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose. - Verify Compound Integrity: Ensure the conjugate has been stored correctly at -20°C and handle it according to the supplier's recommendations. - Pharmacodynamic Analysis: Analyze tumor tissue for target engagement (e.g., decreased p-AKT) to confirm the drug is reaching its target. - Combination Therapy: Consider combining the conjugate with other agents, such as bevacizumab, which has shown synergy in the A498 model.[6] |
| Unexpected Toxicity (e.g., significant weight loss, lethargy) | - Dose Too High: The administered dose may be above the MTD for the specific mouse strain. - Vehicle Toxicity: The vehicle used for injection may be causing adverse effects. - On-target Toxicities: Inhibition of the PI3K/mTOR pathway can lead to metabolic side effects. | - Dose Reduction: Reduce the dose or consider an intermittent dosing schedule (e.g., every other week) to allow for recovery. - Vehicle Control Group: Ensure you have a control group receiving only the vehicle to rule out its toxicity. - Monitor Blood Glucose: Hyperglycemia is a known side effect of PI3K inhibitors.[12] Monitor blood glucose levels and consider dietary modifications or the use of metformin if necessary.[13][14] - Supportive Care: Provide supportive care as recommended by your institution's animal care and use committee. |
| Precipitation of the conjugate during formulation | - Poor Solubility in Vehicle: The conjugate may not be sufficiently soluble in the chosen vehicle at the desired concentration. - Incorrect pH or Temperature: The pH or temperature of the vehicle may be affecting solubility. | - Optimize Vehicle: Test different biocompatible solvent and vehicle combinations. A small percentage of DMSO or ethanol in the final formulation is often used to maintain solubility. - Gentle Warming: Gently warming the solution may help dissolve the compound, but be cautious of potential degradation. - Sonication: Brief sonication can also aid in solubilization. - Fresh Preparations: Prepare the dosing solution fresh for each injection to minimize the risk of precipitation over time. |
| Difficulty with intravenous injections | - Small Vein Size: Mouse tail veins can be difficult to access. - Improper Technique: Inexperience with the technique can lead to failed injections. | - Use of a Warming Lamp: Gently warming the mouse's tail can help dilate the veins. - Proper Restraint: Use an appropriate restraint device to keep the mouse still. - Experienced Personnel: Ensure that the injections are performed by trained and experienced personnel. |
References
- 1. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 5. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. HT-29 xenografts [bio-protocol.org]
- 10. dr.clintile.com [dr.clintile.com]
- 11. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
overcoming rapamycin resistance with Wortmannin-Rapamycin Conjugate 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and detailed protocols for utilizing Wortmannin-Rapamycin Conjugate 1 to overcome rapamycin resistance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a novel hybrid inhibitor designed to target both Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] It consists of analogues of 17-hydroxy wortmannin and rapamycin joined by a linker.[1] Specifically, it is described as a furan ring-opened derivative of a wortmannin-rapamycin conjugate, which provides potent antitumor activities and improved water solubility.[2]
Q2: What is the primary mechanism of action? A2: The conjugate functions as a dual inhibitor. The rapamycin component allosterically inhibits mTOR Complex 1 (mTORC1), while the wortmannin component covalently and irreversibly inhibits PI3K.[1][3][4][5][] By simultaneously blocking these two critical nodes in the PI3K/Akt/mTOR signaling pathway, the conjugate can prevent the feedback activation of Akt that often leads to rapamycin resistance.[7]
Q3: How does this conjugate overcome rapamycin resistance? A3: A common mechanism of resistance to rapamycin (an mTORC1 inhibitor) involves the feedback activation of the PI3K/Akt survival pathway.[7] While rapamycin inhibits mTORC1, it can lead to increased signaling upstream, promoting cell survival. The wortmannin component of the conjugate directly inhibits PI3K, cutting off this feedback loop and resulting in a more complete and robust shutdown of the entire pathway.[7][]
Q4: In what experimental models has this compound shown efficacy? A4: The conjugate has demonstrated significant antitumor activity in several mouse xenograft models. It has been shown to completely inhibit the growth of HT29 colon tumors, which are not sensitive to rapamycin or wortmannin analogues alone.[2] It also showed superior efficacy in the A498 renal tumor model and significant activity against U87MG glioblastoma xenografts.[2][]
Q5: What is the recommended solvent and storage for the conjugate? A5: While specific supplier recommendations should always be followed, compounds of this nature are typically dissolved in DMSO for stock solutions and stored at -20°C or -80°C to prevent degradation. For in-vivo studies, appropriate vehicle controls and formulation strategies are necessary due to the improved water solubility of this specific conjugate.[2]
Signaling Pathway and Mechanism of Action
Caption: The PI3K/Akt/mTOR signaling pathway. The Wortmannin component inhibits PI3K, while the Rapamycin component inhibits mTORC1, providing dual pathway blockade.
References
Wortmannin Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of wortmannin, a widely used phosphatidylinositol 3-kinase (PI3K) inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I'm using wortmannin to inhibit PI3K, but I'm observing unexpected cellular effects. What could be the cause?
A1: While wortmannin is a potent PI3K inhibitor, it is known to have several off-target effects, especially at higher concentrations.[1][2][3][4][5] These off-target activities can lead to unexpected phenotypes. It is crucial to consider that wortmannin can also inhibit other kinases, including members of the polo-like kinase (PLK) family, mTOR, DNA-dependent protein kinase (DNA-PKcs), ataxia-telangiectasia mutated (ATM), and myosin light-chain kinase (MLCK).[1][2][4][6]
Q2: What are the most common off-targets of wortmannin, and at what concentrations do these effects become significant?
A2: The primary on-target for wortmannin is PI3K, with an IC50 of approximately 1-5 nM.[2][6][7] However, it can inhibit other kinases with similar potencies. The table below summarizes the known on- and off-targets of wortmannin with their respective inhibitory concentrations (IC50).
| Target Family | Specific Target | IC50 (in vitro) | Notes |
| PI3K (On-Target) | Class I, II, III PI3Ks | ~1-5 nM[2][6][7] | Potent, irreversible inhibitor.[7][8] |
| Polo-like Kinases (Off-Target) | PLK1 | 5.8 - 24 nM[6][7][9] | Inhibition of PLK1 can affect mitosis.[9] |
| PLK3 | 48 - 49 nM[1][7] | Inhibition may impact cell cycle and DNA damage checkpoints.[10] | |
| PI3K-related Kinases (Off-Target) | mTOR | Inhibited at higher concentrations[1][2][11][12] | Structurally related to PI3K.[4] |
| DNA-PKcs | 16 nM[6][13] | Involved in DNA double-strand break repair.[14] | |
| ATM | 150 nM[6][13] | A key regulator of the DNA damage response.[14] | |
| ATR | 1.8 µM[13] | Also involved in the DNA damage response. | |
| Other Kinases (Off-Target) | Myosin Light-Chain Kinase (MLCK) | 170 nM[6] | Can be inhibited by wortmannin.[2][6] |
| Mitogen-Activated Protein Kinase (MAPK) | Affected at high concentrations[2][15][16] | The effect can be PI3K-independent.[16][17] |
Q3: How can I be sure that the effects I'm observing are due to PI3K inhibition and not off-target effects?
A3: To validate that your observed phenotype is due to PI3K inhibition, consider the following strategies:
-
Use a structurally different PI3K inhibitor: Employ another well-characterized PI3K inhibitor with a different chemical structure, such as LY294002.[18] If both inhibitors produce the same effect, it is more likely to be a consequence of PI3K inhibition. However, be aware that LY294002 also has its own off-target profile.[18]
-
Perform dose-response experiments: Use the lowest effective concentration of wortmannin to minimize off-target effects. A carefully titrated dose-response curve can help distinguish between high-potency on-target effects and lower-potency off-target effects.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of PI3K to see if it reverses the effect of wortmannin.
-
Use genetic approaches: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically knock down PI3K subunits and compare the phenotype to that observed with wortmannin treatment.
Troubleshooting Guides
Problem 1: Unexpected Cell Cycle Arrest or Mitotic Defects
Possible Cause: Inhibition of Polo-like kinases (PLKs). Wortmannin potently inhibits PLK1, a key regulator of mitosis.[9]
Troubleshooting Steps:
-
Lower Wortmannin Concentration: Reduce the concentration of wortmannin to a range where it is more selective for PI3K (e.g., <10 nM).
-
Use a PLK1-specific inhibitor: Treat cells with a specific PLK1 inhibitor (e.g., BI 2536) as a positive control to see if it phenocopies the effects observed with wortmannin.
-
Analyze Mitotic Markers: Use immunofluorescence or Western blotting to examine the phosphorylation status of PLK1 substrates or look for characteristic mitotic defects associated with PLK1 inhibition, such as mitotic arrest with monopolar spindles.
Problem 2: Alterations in DNA Damage Response
Possible Cause: Inhibition of DNA-PKcs and ATM. Wortmannin can inhibit these critical DNA damage repair kinases.[6][13] This can lead to an accumulation of DNA double-strand breaks.[14]
Troubleshooting Steps:
-
Assess DNA Damage: Use assays like γH2AX staining or comet assays to quantify DNA damage in wortmannin-treated cells.
-
Compare with Specific Inhibitors: Use specific inhibitors for DNA-PKcs (e.g., NU7441) and ATM (e.g., KU-55933) to determine if they replicate the observed phenotype.
-
Evaluate Downstream Targets: Analyze the phosphorylation status of known downstream targets of ATM and DNA-PK, such as p53 and Chk2.
Problem 3: Unexplained Effects on Protein Synthesis or Cell Growth
Possible Cause: Inhibition of mTOR. Wortmannin can inhibit mTOR, a central regulator of cell growth and protein synthesis, although typically at higher concentrations than those required for PI3K inhibition.[1][11][12]
Troubleshooting Steps:
-
Analyze mTORC1/2 Activity: Examine the phosphorylation status of mTORC1 substrates like p70S6K and 4E-BP1, and mTORC2 substrates like Akt at Ser473.
-
Use Rapamycin or other mTOR inhibitors: Compare the effects of wortmannin with those of rapamycin (an mTORC1 inhibitor) or other ATP-competitive mTOR inhibitors.
-
Dose-Response Analysis: Carefully determine the concentration at which wortmannin begins to inhibit mTOR signaling in your system.
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Wortmannin Off-Targets
This method provides a broad overview of the kinases inhibited by wortmannin in a cellular context.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates from control and wortmannin-treated cells.
-
Kinase Enrichment: Use kinase-specific affinity resins or antibodies to enrich for the kinome.
-
Activity-Based Probes: Alternatively, use broad-spectrum, activity-based kinase probes that covalently label the active site of kinases. A tetramethylrhodamine-wortmannin conjugate has been used to identify PLK1 as a target.[9][10]
-
Mass Spectrometry: Analyze the enriched or labeled kinases by quantitative mass spectrometry (e.g., SILAC or label-free quantification) to identify proteins whose binding or activity is altered by wortmannin treatment.
-
Data Analysis: Compare the profiles of control and treated samples to identify kinases that are directly or indirectly affected by wortmannin.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[19][20][21][22][23]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or wortmannin at the desired concentration.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of wortmannin indicates target engagement and stabilization.
Signaling Pathway and Workflow Diagrams
Caption: Wortmannin's primary and off-target inhibition pathways.
References
- 1. stemcell.com [stemcell.com]
- 2. Wortmannin - Wikipedia [en.wikipedia.org]
- 3. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 9. Wortmannin, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polo-like kinases inhibited by wortmannin. Labeling site and downstream effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct inhibition of the signaling functions of the mammalian target of rapamycin by the phosphoinositide 3-kinase inhibitors, wortmannin and LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Inhibition of phosphoinositide 3-kinase related kinases by the radiosensitizing agent wortmannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Wortmannin-sensitive activation of p70S6-kinase and MAP-kinase by the G protein-coupled receptor, G/CCKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wortmannin inhibits mitogen-activated protein kinase activation by platelet-activating factor through a mechanism independent of p85/p110-type phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wortmannin, an inhibitor of phosphatidyl-inositol 3-kinase, induces oocyte maturation through a MPF-MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pelagobio.com [pelagobio.com]
- 23. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of Wortmannin-Rapamycin Conjugate 1 in aqueous solutions
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for assessing the stability of Wortmannin-Rapamycin Conjugate 1 in aqueous solutions. Given the inherent instability of its parent compounds, Wortmannin and Rapamycin, this conjugate is expected to be highly susceptible to degradation in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: The solid form of the conjugate is stable for at least four years when stored at -20°C.[1] For short-term storage, a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO, DMF, or ethanol) can be kept at 2-8°C, protected from light.[2] It is critical to avoid repeated freeze-thaw cycles.
Q2: How do I prepare aqueous working solutions of the conjugate?
A2: Due to its poor stability in water, aqueous solutions should be prepared fresh immediately before use and should not be stored.[3][4] First, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[4][5] Then, dilute this stock solution with your aqueous buffer of choice (e.g., PBS, cell culture media) to the final working concentration just prior to the experiment. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What is the expected stability of the conjugate in aqueous solutions?
-
Wortmannin has a half-life of only 8-13 minutes in tissue culture media at 37°C.[1][6]
-
Rapamycin is also unstable, with degradation being dependent on pH and temperature. At 37°C in PBS (pH 7.4), it degrades almost completely within 24 hours.[2][7] It is also susceptible to degradation in acidic conditions.[2] Therefore, the conjugate is expected to have a very short half-life in aqueous solutions, likely on the order of minutes to a few hours, especially at physiological temperature and pH.
Q4: What are the primary degradation pathways for this conjugate?
A4: The conjugate is designed as a prodrug with a linker that is hydrolyzed in vivo to release the active inhibitors, 17-hydroxy wortmannin and a rapamycin analog.[5][8] In aqueous solutions, the primary degradation pathways are expected to be:
-
Hydrolysis of the prodrug linker: This is the intended mechanism of action in vivo and will also occur in aqueous buffers.
-
Hydrolysis of the lactone rings: Both Wortmannin and Rapamycin contain lactone rings that are susceptible to pH-dependent hydrolysis.[6][9]
-
Autoxidation: Rapamycin can undergo free radical-mediated autoxidation.[10]
Q5: What are the signs of degradation?
A5: Degradation can be observed as a loss of biological activity or through analytical methods. When analyzed by High-Performance Liquid Chromatography (HPLC), degradation will appear as a decrease in the peak area of the parent conjugate and the emergence of new peaks corresponding to degradation products.
Q6: How will the degradation of the conjugate affect my experimental results?
A6: The rapid degradation of the conjugate means the effective concentration of the intact molecule will decrease over the course of your experiment. This can lead to underestimation of its potency (e.g., IC50 values) and may produce confounding results due to the presence of active degradation products (the individual inhibitors) and inactive byproducts. For time-dependent studies, it is crucial to account for this instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity. | Degradation of the conjugate in the aqueous experimental buffer. | Prepare fresh working solutions immediately before each experiment. Minimize the incubation time in aqueous media as much as possible. Consider performing a time-course experiment to understand the window of activity. |
| Precipitation observed when diluting the DMSO stock in aqueous buffer. | The conjugate has poor aqueous solubility. One furan ring-opened derivative is noted to have "fine water solubility," but the parent conjugate may be less soluble.[11] | Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but still compatible with your assay (typically <0.5% DMSO). You can try vortexing or brief sonication to aid dissolution. Perform a solubility test before your main experiment. |
| Multiple unexpected peaks in HPLC or LC-MS analysis. | The conjugate has degraded into multiple products. | This is expected due to the inherent instability. Use these peaks to monitor the rate of degradation. The primary degradation products are likely the individual Wortmannin and Rapamycin analogs.[8][9] |
| Difficulty in reproducing results between experiments. | Inconsistent handling of the conjugate, leading to variable levels of degradation. | Standardize your protocol strictly. Always use freshly prepared solutions and control the temperature and incubation times precisely. Protect solutions from prolonged exposure to light.[2] |
Data Summary
Storage and Solubility
| Parameter | Recommendation | Reference |
| Solid Form Storage | -20°C | [5] |
| Solid Form Stability | ≥ 4 years | [5] |
| Stock Solution Storage | 2-8°C (short-term), protected from light | [2] |
| Recommended Solvents | DMSO, DMF, Ethanol | [5] |
| Solubility in DMSO | ~20 mg/mL | [5] |
| Solubility in DMF | ~30 mg/mL | [5] |
| Solubility in Ethanol | ~5 mg/mL | [5] |
| Aqueous Solutions | Prepare fresh, do not store | [3][4] |
Stability of Parent Compounds in Aqueous Media (for reference)
| Compound | Conditions | Half-life / Observation | Reference |
| Wortmannin | Tissue culture media, 37°C | 8-13 minutes | [6] |
| Rapamycin | PBS (pH 7.4), 37°C | Almost complete degradation in 24 hours | [2][7] |
| Rapamycin | Acidic solution (pH 1.2) | Degradation within 30 minutes | [2] |
| Rapamycin | Acetate Buffer (pH ~7.3) | ~200-890 hours | [9] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare Stock Solution: Dissolve the solid this compound in anhydrous DMSO to a final concentration of 10-20 mM. For example, for a 10 mM stock solution of a compound with a molecular weight of 1598.9 g/mol , dissolve 1.6 mg in 100 µL of DMSO.
-
Aliquot and Store: Aliquot the stock solution into small volumes in tightly sealed vials to minimize contamination and freeze-thaw cycles. Store at -20°C for long-term storage or 2-8°C for short-term use.
-
Prepare Working Solution: Immediately before your experiment, thaw an aliquot of the DMSO stock solution. Dilute it serially with your final aqueous buffer (e.g., PBS or cell culture medium) to the desired working concentration. Ensure the final DMSO concentration is below the tolerance level of your assay (e.g., <0.5%).
-
Immediate Use: Use the freshly prepared aqueous working solution without delay. Do not store aqueous solutions.
Protocol 2: Quantitative Stability Assessment using HPLC
This protocol provides a framework to determine the stability of the conjugate in a specific aqueous buffer.
-
Preparation:
-
Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Prepare a fresh 1 mM stock solution of the conjugate in DMSO.
-
-
Initiate Stability Test:
-
Dilute the DMSO stock solution into the pre-warmed (e.g., 25°C or 37°C) aqueous buffer to a final concentration of 50 µM.
-
Immediately take a sample (t=0) and quench the degradation by adding an equal volume of cold acetonitrile. Store at -20°C until analysis.
-
Incubate the remaining solution at the chosen temperature.
-
-
Time-Course Sampling:
-
Collect samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Quench each sample immediately with cold acetonitrile as described above.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at a wavelength where the conjugate has a strong absorbance (e.g., 277 nm).[5]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining conjugate versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition points of Wortmannin and Rapamycin.
References
- 1. Wortmannin - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Use of high-performance liquid chromatography to characterize the rapid decomposition of wortmannin in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
minimizing variability in in vitro assays with Wortmannin-Rapamycin Conjugate 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in in vitro assays using Wortmannin-Rapamycin Conjugate 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antitumor agent designed as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It is a prodrug, meaning it is administered in an inactive form and is hydrolyzed in vivo to release its active components: a 17-hydroxywortmannin analog and a rapamycin analog.[1] This dual-action approach aims to provide a more potent and robust inhibition of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, promoting tumor growth and survival.[1]
Q2: In which cancer cell lines has this compound shown activity?
In vivo studies have demonstrated the antitumor activity of this compound in xenograft models using the following human cancer cell lines:
-
U87MG (Glioblastoma): Showed significant antitumor activity.[1][2]
-
HT29 (Colon Carcinoma): Completely inhibited tumor growth.[1][2]
-
A498 (Renal Carcinoma): Exhibited superior efficacy compared to individual inhibitors and produced substantial tumor regression when combined with bevacizumab.[1][2]
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a crystalline solid at -20°C. For creating stock solutions, it is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml).[3] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: How does the prodrug nature of this conjugate affect my in vitro experiments?
As a prodrug, the conjugate must be hydrolyzed to its active forms. This hydrolysis can occur in the presence of esterases found in cell culture media containing serum, or potentially intracellularly. The rate of hydrolysis can be a source of variability. Therefore, it is crucial to:
-
Maintain consistent serum concentrations in your cell culture media across all experiments.
-
Consider pre-incubation times to allow for sufficient hydrolysis and activation of the conjugate.
-
Be aware that the observed potency might be time-dependent. Longer incubation times may be required to see the full effect compared to using the active metabolites directly.
Troubleshooting Guides
Problem 1: High variability between replicate wells in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to prevent edge effects. |
| Inconsistent conjugate concentration | Prepare a master mix of the conjugate at the final desired concentrations to add to the wells, rather than adding small volumes of a high-concentration stock to each well individually. |
| Variable hydrolysis of the conjugate | Ensure consistent serum percentage in the media for all wells. Consider a longer pre-incubation time to allow for more complete hydrolysis before assessing cell viability. |
| Evaporation from outer wells | Use a humidified incubator and consider not using the outermost wells of the plate for data collection. Fill the outer wells with sterile water or PBS. |
Problem 2: No or weak inhibition of AKT or S6K phosphorylation in Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time | As a prodrug, the conjugate requires time for hydrolysis. Increase the incubation time with the cells (e.g., try a time course of 2, 6, 12, and 24 hours). |
| Low conjugate concentration | The effective concentration of the active metabolites may be lower than the initial conjugate concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inactive conjugate | Ensure the conjugate has been stored properly at -20°C and that stock solutions have not undergone excessive freeze-thaw cycles. |
| Cell line resistance | The chosen cell line may have mutations that confer resistance to PI3K or mTOR inhibitors. Confirm the activation status of the PI3K/AKT/mTOR pathway in your untreated cells. |
| Technical issues with Western blotting | See the detailed Western blot troubleshooting guide below. |
Problem 3: Inconsistent results between different experimental batches.
| Possible Cause | Troubleshooting Step |
| Variation in cell passage number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Differences in serum lots | Serum contains varying levels of growth factors and esterases. If possible, use the same lot of serum for a series of related experiments. If you must change lots, test the new lot to ensure it produces comparable results. |
| Inconsistent preparation of conjugate dilutions | Prepare fresh dilutions of the conjugate from a stable stock solution for each experiment. |
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the 2X conjugate dilutions to the appropriate wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours. This may need to be optimized to allow for conjugate hydrolysis and subsequent cellular effects.
-
-
MTT/CCK-8 Addition and Measurement:
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control wells.
-
Plot the dose-response curve and calculate the IC50 value.
-
Western Blot for PI3K/mTOR Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Molecular Weight | 1598.99 g/mol | [2] |
| Storage Temperature | -20°C | [3] |
| Stability (solid) | ≥ 4 years at -20°C | [3] |
| Solubility in DMSO | 20 mg/mL | [3] |
| Solubility in DMF | 30 mg/mL | [3] |
| Solubility in Ethanol | 5 mg/mL | [3] |
Table 2: Comparative In Vitro IC50 Values of PI3K/mTOR Inhibitors in Cancer Cell Lines
Note: IC50 values for this compound are not publicly available. The following table provides reference values for rapamycin and other dual PI3K/mTOR inhibitors. Researchers should determine the IC50 of the conjugate empirically in their cell lines of interest.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Rapamycin | U87MG | Cell Viability | ~1000 | [4] |
| Rapamycin | T98G | Cell Viability | ~2 | [4] |
| Rapamycin | MCF-7 | Cell Viability | ~20 | [5] |
| Rapamycin | MDA-MB-231 | Cell Viability | ~20,000 | [5] |
| BEZ235 (Dual PI3K/mTOR inhibitor) | Pre-B-ALL cell lines | Proliferation | ~0.2 | [6] |
| BGT226 (Dual PI3K/mTOR inhibitor) | Pre-B-ALL cell lines | Proliferation | ~0.2 | [6] |
Visualizations
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Developing a novel dual PI3K-mTOR inhibitor from the prodrug of a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane [mdpi.com]
- 5. A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results with Dual PI3K/mTOR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with dual PI3K/mTOR inhibitors.
Frequently Asked Questions (FAQs)
1. Why am I observing paradoxical activation of downstream effectors (e.g., p-AKT, p-ERK) despite inhibiting PI3K and mTOR?
Paradoxical activation of signaling pathways is a known phenomenon with PI3K/mTOR inhibitors and can arise from the disruption of negative feedback loops.[1][2][3] Inhibition of mTORC1 can relieve feedback inhibition of receptor tyrosine kinases (RTKs), leading to increased PI3K-dependent AKT phosphorylation.[1][4] Additionally, some inhibitors can induce a PI3K-independent feedback loop that activates the MAPK/ERK pathway.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for paradoxical signaling.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with the dual PI3K/mTOR inhibitor for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated AKT (Ser473 and Thr308), ERK1/2 (Thr202/Tyr204), S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. My cells are developing resistance to the dual PI3K/mTOR inhibitor. What are the common resistance mechanisms?
Acquired resistance to dual PI3K/mTOR inhibitors is a significant challenge.[5] Common mechanisms include:
-
Secondary Mutations: Mutations in the target proteins (PI3K or mTOR) that prevent inhibitor binding.
-
Activation of Parallel Pathways: Upregulation of alternative survival pathways, such as the MAPK/ERK or JAK/STAT pathways, to bypass the inhibited pathway.[1][3]
-
Amplification of Downstream Effectors: Increased expression of downstream components like MYC can drive proliferation despite upstream inhibition.[1]
-
Metabolic Reprogramming: Cancer cells can alter their metabolism to become less dependent on the PI3K/mTOR pathway.[6]
-
Selection of Cancer Stem Cell (CSC) Subpopulations: CSCs may have intrinsic resistance mechanisms and can be selected for during treatment.[6]
Signaling Pathways Implicated in Resistance:
Caption: Resistance pathways to PI3K/mTOR inhibitors.
Experimental Protocol: Proliferation Assay to Assess Resistance
-
Cell Seeding: Seed parental and inhibitor-resistant cells in 96-well plates at a density of 5,000 cells/well.
-
Inhibitor Treatment: Treat cells with a range of concentrations of the dual PI3K/mTOR inhibitor. Include a vehicle-only control.
-
Incubation: Incubate plates for 72 hours.
-
MTT or BrdU Assay:
-
Data Analysis: Calculate the IC50 value for both parental and resistant cell lines to quantify the degree of resistance.
3. I am observing unexpected toxicity or off-target effects in my in vivo models. What are the known adverse events associated with dual PI3K/mTOR inhibitors?
Dual PI3K/mTOR inhibitors can have on-target toxicities in normal tissues where the PI3K/mTOR pathway is crucial for physiological functions.[8] Common adverse events observed in preclinical and clinical studies include:
-
Gastrointestinal: Diarrhea, nausea, mucositis/stomatitis.[7][9][10]
-
Hepatic: Elevated liver enzymes (ALT).[7]
-
Hematologic: Bone marrow suppression.[8]
Table 1: Common Adverse Events of Selected Dual PI3K/mTOR Inhibitors
| Inhibitor | Common Adverse Events | References |
| Dactolisib (BEZ235) | Nausea, diarrhea, fatigue, mucositis, elevated liver enzymes, hyperglycemia. | [7][10][12] |
| Gedatolisib | Stomatitis, hyperglycemia. | [13][14] |
| Voxtalisib (XL765) | Generally manageable safety profile in a phase I study. | [15] |
Experimental Protocol: In Vivo Toxicity Assessment
-
Animal Model: Use appropriate xenograft or genetically engineered mouse models.
-
Inhibitor Administration: Administer the dual PI3K/mTOR inhibitor at the desired dose and schedule. Include a vehicle control group.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, diarrhea).
-
Weekly: Measure body weight.
-
-
Blood Collection: At the end of the study (and at interim time points if necessary), collect blood via cardiac puncture or tail vein for:
-
Complete Blood Count (CBC): To assess hematologic toxicity.
-
Serum Chemistry Panel: To measure glucose, lipids, and liver enzymes (ALT, AST).
-
-
Histopathology: Harvest major organs (liver, lung, gastrointestinal tract, etc.), fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for pathological changes.
4. The in vitro efficacy of my dual PI3K/mTOR inhibitor does not translate to in vivo models. What could be the reasons?
Discrepancies between in vitro and in vivo efficacy are common in drug development. For dual PI3K/mTOR inhibitors, several factors can contribute to this:
-
Pharmacokinetics and Bioavailability: The drug may have poor oral bioavailability, rapid metabolism, or may not reach effective concentrations in the tumor tissue.[10][16]
-
Toxicity: The maximum tolerated dose (MTD) in vivo may be too low to achieve the concentrations required for anti-tumor activity based on in vitro studies.[7][12]
-
Tumor Microenvironment (TME): The TME can provide survival signals to cancer cells, rendering them less sensitive to PI3K/mTOR inhibition.[17]
-
Drug Resistance: As discussed in FAQ #2, resistance can develop more rapidly in the complex in vivo setting.
Table 2: In Vitro vs. In Vivo Efficacy of Dactolisib (BEZ235) in Glioblastoma Models
| Setting | Observation | Outcome | Reference |
| In Vitro | Dose-dependent reduction in cell proliferation and increased apoptosis. | Effective | [7][18] |
| In Vivo (Xenografts) | No survival benefit or inhibition of tumor growth. | Ineffective | [7][18] |
| In Vivo (Xenografts) | Severe side effects including hyperglycemia, elevated ALT, diarrhea, and alopecia. | Toxic | [7][18] |
Experimental Protocol: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use healthy mice of the same strain as your efficacy studies.
-
Inhibitor Administration: Administer a single dose of the dual PI3K/mTOR inhibitor via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood to obtain plasma.
-
Drug Concentration Analysis: Quantify the concentration of the inhibitor in plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
PK Parameter Calculation: Use software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
By systematically addressing these common issues, researchers can better interpret unexpected results and design more effective experiments when working with dual PI3K/mTOR inhibitors.
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis for class side effects associated with PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. BEZ235: When Promising Science Meets Clinical Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dactolisib - Wikipedia [en.wikipedia.org]
- 17. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 18. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Wortmannin-Rapamycin Conjugate 1 vs. Combination Therapy
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis for intervention due to its frequent hyperactivation in various malignancies.[1][2] This pathway governs essential cellular processes, including proliferation, survival, and metabolism. Consequently, inhibiting key nodes of this pathway, such as PI3K and mTOR, has emerged as a promising strategy for cancer treatment.
This guide provides a detailed comparison between two therapeutic approaches targeting this pathway: a novel Wortmannin-Rapamycin Conjugate and a traditional combination therapy using individual wortmannin and rapamycin analogs. We will delve into their mechanisms of action, comparative efficacy, safety profiles, and the experimental methodologies used to evaluate them, offering researchers and drug development professionals a comprehensive overview.
Mechanism of Action: A Tale of Two Strategies
Both the conjugate and the combination therapy aim to simultaneously inhibit PI3K and mTOR. Wortmannin is a potent, covalent inhibitor of PI3K enzymes, while rapamycin and its analogs are allosteric inhibitors of mTOR Complex 1 (mTORC1).[3][4] The rationale behind dual inhibition is to achieve a more robust and synergistic anticancer effect, as PI3K and mTOR work in concert to drive tumor progression.[1][2]
The Wortmannin-Rapamycin Conjugate 1 is designed as a prodrug, where analogs of 17-hydroxywortmannin and rapamycin are linked together.[1][3][5] This single molecule is intended to be hydrolyzed in vivo, releasing the two active inhibitors. This approach aims to ensure simultaneous delivery of both agents to the tumor site, potentially optimizing their synergistic action and improving the therapeutic window.
In contrast, combination therapy involves the co-administration of two separate drug molecules. While this approach also targets both PI3K and mTOR, it may face challenges related to differing pharmacokinetics of the individual agents, potentially leading to suboptimal concentrations at the target site and increased systemic toxicity.
Below is a diagram illustrating the targeted signaling pathway.
Comparative Efficacy: Preclinical Data
Preclinical studies in mouse xenograft models have demonstrated the superior efficacy of the this compound compared to the administration of individual agents or their combination.
| Treatment Group | U87MG (Glioblastoma) Xenograft | HT29 (Colon) Xenograft | A498 (Renal) Xenograft |
| This compound | Profound activity with a Minimum Effective Dose (MED) of 1.5 mg/kg (weekly IV)[1] | Complete tumor growth inhibition at 15 mg/kg (weekly IV)[1][6] | Superior efficacy over individual agents[1] |
| Wortmannin & Rapamycin Combination | Data not available | Poorly tolerated[1][6] | Data not available |
| Rapamycin Analog (alone) | Data not available | Ineffective[6] | Less effective than conjugate[1] |
| Wortmannin Analog (alone) | Data not available | Ineffective[6] | Less effective than conjugate[1] |
Data is sourced from Ayral-Kaloustian et al., J. Med. Chem. 2010.[1]
Pharmacokinetics and Biodistribution
A key advantage of the conjugate approach is the potential for improved pharmacokinetic properties.
| Parameter | This compound | Wortmannin & Rapamycin Combination |
| Solubility | Enhanced relative to rapamycin analog and the physical mixture[1] | Lower solubility compared to the conjugate[1] |
| Half-life | Data not available | Data not available |
| Bioavailability | Data not available | Data not available |
| Tumor Accumulation | Data not available | Data not available |
Toxicity and Safety Profile
The tolerability of a therapeutic agent is paramount for its clinical translation. The this compound has shown a favorable safety profile in preclinical models compared to the combination therapy.
| Treatment Group | Observed Toxicity in Preclinical Models |
| This compound | Well-tolerated at effective doses[6] |
| Wortmannin & Rapamycin Combination | Poorly tolerated in the HT29 xenograft model[1][6] |
Detailed Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for key experiments cited in the comparison.
Synthesis of this compound (Compound 7c)
The synthesis of the this compound is a multi-step process involving the preparation of activated analogs of 17-hydroxywortmannin and rapamycin, followed by their conjugation via a linker. The following is a representative protocol based on published methods for creating similar conjugates.
Step 1: Preparation of 17-Hydroxywortmannin Analog
-
Wortmannin is reduced to 17-hydroxywortmannin.
-
A dicarboxylic acid linker (e.g., adipic acid) is attached to the 17-hydroxyl group of 17-hydroxywortmannin using standard esterification methods, leaving a free carboxylic acid group at the other end of the linker.
Step 2: Preparation of Rapamycin Analog
-
A rapamycin analog with a free hydroxyl group at a suitable position (e.g., C42) is used.
Step 3: Conjugation
-
The activated 17-hydroxywortmannin analog (with the linker) is coupled to the hydroxyl group of the rapamycin analog using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
The reaction is carried out in an anhydrous organic solvent (e.g., dichloromethane) under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 4: Purification
-
Upon completion, the reaction mixture is filtered to remove any precipitated by-products.
-
The crude conjugate is purified using column chromatography or preparative HPLC to yield the final this compound.
In Vivo Tumor Xenograft Studies
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., U87MG, HT29, A498) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used for tumor implantation.
2. Tumor Implantation:
-
A suspension of 5 x 106 tumor cells in 0.1 mL of serum-free medium is injected subcutaneously into the flank of each mouse.
3. Treatment Protocol:
-
Tumor growth is monitored, and when tumors reach a mean volume of approximately 100-150 mm³, the mice are randomized into treatment groups.
-
The this compound is administered intravenously (IV) at specified doses (e.g., 1.5 mg/kg, 15 mg/kg) on a weekly schedule.
-
The combination therapy group receives IV injections of the individual wortmannin and rapamycin analogs at equimolar doses to the conjugate.
-
A control group receives vehicle injections.
4. Efficacy and Toxicity Assessment:
-
Tumor dimensions are measured with calipers twice weekly, and tumor volume is calculated using the formula: (length × width²)/2.
-
Animal body weights are recorded twice weekly as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration.
Western Blot Analysis for AKT Phosphorylation
1. Sample Preparation:
-
Tumor tissues from xenograft models are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
2. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (20-40 µg) from each sample are separated on a 10% SDS-polyacrylamide gel.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated AKT (Ser473).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is then stripped and re-probed with an antibody for total AKT to ensure equal protein loading.
Conclusion
The development of the this compound represents an innovative approach to dual PI3K/mTOR inhibition. Preclinical data strongly suggest that this conjugate strategy offers significant advantages over traditional combination therapy, demonstrating superior antitumor efficacy and an improved safety profile.[1][6] The enhanced solubility and the prodrug design likely contribute to these favorable characteristics. While further investigation is needed to fully elucidate its pharmacokinetic profile and long-term safety, the this compound stands out as a promising candidate for further development in the treatment of cancers with a hyperactivated PI3K/AKT/mTOR pathway. Researchers and clinicians should consider the potential of such rationally designed conjugates to overcome the limitations of conventional combination therapies.
References
- 1. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel rapamycin-polymer conjugate based on a new poly(ethylene glycol) multiblock copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor xenograft mouse model [bio-protocol.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dual PI3K/mTOR Inhibitors: Profiling Wortmannin-Rapamycin Conjugate 1 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising strategy to overcome resistance mechanisms associated with single-agent therapies. This guide provides an objective comparison of Wortmannin-Rapamycin Conjugate 1, a novel hybrid inhibitor, with other prominent dual PI3K/mTOR inhibitors, supported by available preclinical data.
Introduction to this compound
This compound is a first-in-class hybrid molecule designed to simultaneously target PI3K and mTOR. It operates as a prodrug, which upon in vivo hydrolysis, releases a 17-hydroxywortmannin analog and a rapamycin analog, delivering a two-pronged attack on the PI3K/mTOR pathway.[1][][3] This innovative approach aims to enhance antitumor efficacy and improve the therapeutic window compared to co-administration of individual inhibitors.
Comparative Analysis of In Vitro Potency
A direct comparison of the inhibitory activity of this compound and other dual PI3K/mTOR inhibitors is crucial for understanding their relative potency. The following table summarizes the available half-maximal inhibitory concentration (IC50) values against key PI3K isoforms and mTOR. It is important to note that this compound acts as a prodrug, and the presented data for its active metabolite, 17β-hydroxy Wortmannin, reflects its PI3K and mTOR inhibitory activity.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50/Ki, nM) |
| 17β-hydroxy Wortmannin (active metabolite of Conjugate 1) | 2.7 | - | - | - | 193 |
| Gedatolisib (PF-05212384) | 0.4 | 6 | 5.4 | 8 | 1.6 - 10 |
| Dactolisib (NVP-BEZ235) | 4 | 75 | 5 | 7 | 6 - 20.7 |
| PF-04691502 | 1.8 (Ki) | 2.1 (Ki) | 1.9 (Ki) | 1.6 (Ki) | 16 (Ki) |
Data compiled from multiple sources. Note: IC50 and Ki values are method-dependent and should be compared with caution.
Preclinical In Vivo Efficacy
The antitumor activity of these inhibitors has been evaluated in various xenograft models. While direct head-to-head comparative studies are limited, the following table summarizes the reported in vivo efficacy of each compound in different cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | U87MG Glioblastoma | 3.5 mg/kg, i.v., weekly | Significant antitumor activity. | [4] |
| HT29 Colon Cancer | 15 mg/kg, i.v., weekly | Complete tumor growth inhibition. | [1] | |
| A498 Renal Cancer | 30 mg/kg, i.v., weekly (with Bevacizumab) | Substantial tumor regression. | [4] | |
| Gedatolisib (PF-05212384) | PyMT Breast Cancer | 12 mg/kg, i.v., twice weekly (with ICI) | ~85% inhibition of tumor growth. | [5] |
| Dactolisib (NVP-BEZ235) | 786-O and A498 Renal Cancer | Daily oral administration | Growth arrest, superior to rapamycin. | |
| PF-04691502 | U87MG Glioblastoma | 0.5, 1, 5, 10 mg/kg, p.o., daily | Dose-dependent inhibition of tumor growth. | [6] |
Signaling Pathway and Mechanism of Action
Dual PI3K/mTOR inhibitors exert their effects by blocking key nodes in the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the pathway and the points of inhibition.
Caption: PI3K/mTOR signaling pathway and inhibition points.
Experimental Workflow: From In Vitro to In Vivo
The evaluation of dual PI3K/mTOR inhibitors typically follows a standardized preclinical workflow to assess their therapeutic potential.
Caption: Preclinical evaluation workflow for dual PI3K/mTOR inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Assays (for IC50 Determination)
Objective: To determine the in vitro potency of the compounds against purified PI3K isoforms and mTOR kinase.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used. Phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) serves as the substrate for PI3K assays. A suitable peptide substrate is used for mTOR kinase assays.
-
Compound Preparation: Inhibitors are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture containing the enzyme, substrate, and inhibitor in a suitable buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection: The production of the phosphorylated product is quantified. For PI3K assays, this is often done using an ADP-Glo™ Kinase Assay or by detecting phosphorylated lipid products via mass spectrometry or specific antibodies. For mTOR, phosphorylated peptide products can be detected using methods like Lance® Ultra TR-FRET.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assays
Objective: To assess the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines.
General Protocol (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., U87MG, HT29, A498) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism.
General Protocol (Subcutaneous Xenograft Model):
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a suitable medium like Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The inhibitor is administered according to the specified dosing regimen (e.g., intravenous, oral) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight and general health of the mice are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This compound represents a promising strategy in the development of dual PI3K/mTOR inhibitors. Its prodrug design offers the potential for enhanced efficacy and a favorable safety profile. While direct comparative preclinical data against other dual inhibitors like Gedatolisib and Dactolisib is not yet available, the individual preclinical results for each compound highlight their potent antitumor activities. Further studies directly comparing these agents in standardized models will be crucial to fully elucidate their relative therapeutic potential. The data and protocols presented in this guide provide a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating Target Engagement of Wortmannin-Rapamycin Conjugate 1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dual inhibition of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways is a promising strategy in cancer therapy. The Wortmannin-Rapamycin Conjugate 1 is a novel compound designed to simultaneously target both kinases, aiming for synergistic anti-tumor effects. This guide provides a comparative overview of methods to validate the target engagement of this conjugate in a cellular context, comparing its potential performance with established dual PI3K/mTOR inhibitors.
Mechanism of Action: A Dual-Pronged Attack
Wortmannin is a potent and irreversible inhibitor of PI3K, a key enzyme in a critical signaling pathway that regulates cell growth, proliferation, and survival. Rapamycin, on the other hand, is a specific inhibitor of mTOR complex 1 (mTORC1), a downstream effector of the PI3K/Akt pathway that controls protein synthesis and cell cycle progression. The this compound is a prodrug that, upon intracellular cleavage, is expected to release Wortmannin and Rapamycin, thereby simultaneously blocking two critical nodes in this oncogenic signaling cascade.[1][2] This dual-targeting approach is designed to overcome feedback loops and resistance mechanisms that can arise from single-agent therapies.
Comparative Performance Metrics
Effective validation of target engagement requires quantitative assessment of the inhibitor's ability to interact with its intended targets and modulate their downstream signaling. The following table summarizes key performance metrics for this compound and comparable dual PI3K/mTOR inhibitors.
| Compound | Target(s) | Cellular IC50 (p-Akt Inhibition) | Cellular IC50 (p-S6K Inhibition) | Notes |
| This compound | PI3K & mTORC1 | Data not available | Data not available | As a prodrug, cellular IC50 is dependent on cleavage efficiency. In vivo studies show inhibition of Akt phosphorylation.[3] |
| Wortmannin (component) | PI3K | ~25 nM (in K562 cells for growth inhibition)[4] | - | Potent, irreversible PI3K inhibitor with an in vitro IC50 of ~3 nM.[5][6] |
| Rapamycin (component) | mTORC1 | - | ~0.1 nM (in HEK293 cells)[7] | Highly specific allosteric inhibitor of mTORC1. |
| Alternative Dual PI3K/mTOR Inhibitors | ||||
| GDC-0980 (Apitolisib) | Class I PI3K, mTORC1/2 | Potent across various cancer cell lines, with IC50s often < 500 nM.[1] | Potent inhibition of S6 phosphorylation.[1] | Orally bioavailable inhibitor that has been in clinical trials. |
| VS-5584 | Pan-PI3K, mTORC1/2 | IC50s in the low nanomolar range for p-Akt inhibition.[8] | IC50 of ~20 nM for p-S6 inhibition.[8] | Demonstrates broad antiproliferative activity. |
| BEZ235 (Dactolisib) | Pan-PI3K, mTORC1/2 | Dose-dependently decreases p-Akt.[9] | Dose-dependently decreases p-S6.[9] | Has been investigated in multiple clinical trials. |
Experimental Protocols for Target Engagement Validation
Validating the target engagement of this compound in cells involves demonstrating its interaction with PI3K and mTOR and the subsequent inhibition of their signaling pathways.
Western Blotting for Phospho-Protein Analysis
This is the most common method to assess the inhibition of kinase activity by measuring the phosphorylation status of downstream substrates.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87MG glioblastoma, HT29 colon cancer) and allow them to adhere overnight. Treat cells with a dose-range of this compound, individual components (Wortmannin and Rapamycin), and vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In-Cell Western™ Assay
This method offers a higher-throughput alternative to traditional Western blotting for quantifying protein phosphorylation in a 96-well plate format.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against p-Akt and p-S6K.
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 800CW). A second antibody against a housekeeping protein (e.g., GAPDH or Tubulin) with a different fluorophore (e.g., IRDye® 680RD) should be used for normalization.
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). The signal intensity of the target proteins is normalized to the signal of the housekeeping protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or ELISA to detect the amount of soluble PI3K and mTOR at each temperature.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the conjugate indicates target engagement.
Visualizing the Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory targets of this compound.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for validating the target engagement of this compound in cells.
Conclusion
Validating the target engagement of this compound is crucial for its preclinical development. A multi-faceted approach combining phospho-protein analysis through Western blotting or In-Cell Western assays with direct binding assessment via CETSA will provide a comprehensive understanding of its mechanism of action. By comparing its cellular potency to established dual PI3K/mTOR inhibitors, researchers can effectively position this novel conjugate in the landscape of targeted cancer therapies. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for these critical validation studies.
References
- 1. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of rapamycin on cell proliferation and phosphorylation of mTOR and p70(S6K) in HepG2 and HepG2 cells overexpressing constitutively active Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wortmannin inhibits K562 leukemic cells by regulating PI3k/Akt channel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Wortmannin inhibits pkb/akt phosphorylation and promotes gemcitabine antitumor activity in orthotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Wortmannin-Rapamycin Conjugate 1: A Comparative Guide
In the landscape of oncology drug development, the PI3K/Akt/mTOR signaling pathway remains a critical target due to its frequent dysregulation in a variety of cancers. While inhibitors targeting individual components of this pathway have been developed, dual inhibitors that simultaneously target both PI3K and mTOR are of significant interest for their potential to overcome resistance mechanisms and enhance anti-tumor efficacy. This guide provides a comparative analysis of Wortmannin-Rapamycin Conjugate 1, a novel dual PI3K/mTOR inhibitor, evaluating its therapeutic window against other relevant inhibitors.
Mechanism of Action: A Dual-Pronged Attack
This compound is a prodrug that, upon in vivo hydrolysis, releases wortmannin and rapamycin, potently inhibiting PI3K and mTORC1 respectively.[1][2][3][4][5] This dual inhibition is designed to provide a more comprehensive blockade of the PI3K/Akt/mTOR pathway compared to single-agent therapies. The hyperactivation of this pathway is a common event in cancer, promoting tumor growth, survival, and resistance to chemotherapy.[1][4] By targeting both PI3K and mTOR, the conjugate aims to achieve a synergistic anti-cancer effect.[1][4]
dot graph "PI3K_Akt_mTOR_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TSC1_2 [label="TSC1/2", fillcolor="#F1F3F4"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4"]; Survival [label="Cell Survival", shape=cds, fillcolor="#F1F3F4"]; Wortmannin [label="Wortmannin", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; Conjugate [label="Wortmannin-Rapamycin\nConjugate 1", shape=box, style=rounded, fillcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt; mTORC2 -> Akt [label="Full\nActivation"]; Akt -> TSC1_2 [label="Inhibits"]; TSC1_2 -> Rheb [label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1; mTORC1 -> _4EBP1; S6K1 -> Proliferation; _4EBP1 -> Proliferation; Akt -> Survival;
// Inhibitor Edges Conjugate -> Wortmannin [style=dashed, arrowhead=open]; Conjugate -> Rapamycin [style=dashed, arrowhead=open]; Wortmannin -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; Rapamycin -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold];
// Invisible edges for alignment edge [style=invis]; PIP2 -> PDK1; } PI3K/Akt/mTOR Signaling Pathway Inhibition.
In Vivo Efficacy: Superior Antitumor Activity
Preclinical studies have demonstrated the potent in vivo anti-tumor activity of this compound across various human tumor xenograft models.
| Tumor Model | Drug/Conjugate | Dose & Schedule | Tumor Growth Inhibition | Reference |
| U87MG (Glioblastoma) | This compound | 1.5 mg/kg, i.v., weekly | Profound activity, MED of 1.5 mg/kg | [1][6] |
| HT29 (Colon) | This compound | 15 mg/kg, i.v., weekly | Complete inhibition | [1][6][7] |
| Mixture of Wortmannin & Rapamycin | Equivalent dose | Poorly tolerated | [1][6][7] | |
| A498 (Renal) | This compound | Not specified | Superior efficacy over individual agents | [1][6][7] |
| This compound + Bevacizumab | Not specified | Superior efficacy | [1][6][7] |
MED: Minimum Effective Dose
These findings highlight the conjugate's ability to achieve significant tumor growth inhibition, and in the case of the HT29 model, complete tumor growth arrest.[1][6][7] Notably, the conjugate was better tolerated than a simple mixture of the two parent drugs, suggesting a wider therapeutic window.[1][6][7]
Comparative Analysis with Alternative PI3K/mTOR Inhibitors
While direct head-to-head clinical data is not yet available, a comparison with other well-characterized dual PI3K/mTOR inhibitors provides context for the potential of this compound.
| Inhibitor | Mechanism | Key In Vivo Findings | Reference |
| NVP-BEZ235 | Dual PI3K/mTOR inhibitor | Substrate of ABCG2 efflux transporter, limiting brain penetration. | [8] |
| ZSTK474 | PI3K inhibitor | Not a substrate for ABCB1 or ABCG2, showing better brain penetration. Modest single-agent efficacy in glioblastoma models. | [8] |
| Rapamycin | Allosteric mTORC1 inhibitor | Can lead to feedback activation of Akt, potentially limiting efficacy. | [9] |
| Wortmannin | Pan-PI3K inhibitor | Poor solubility and stability, limiting clinical development. | [10][11] |
The conjugate's design as a prodrug with enhanced solubility may offer advantages over earlier-generation inhibitors like wortmannin.[1] Furthermore, by delivering both a PI3K and an mTOR inhibitor to the tumor, it may circumvent the feedback activation of Akt observed with rapamycin alone.[9]
Toxicity Profile and Therapeutic Window
A key advantage of the this compound is its improved tolerability compared to the co-administration of wortmannin and rapamycin.[1][6][7] This is crucial for establishing a favorable therapeutic window, which is the dose range that is effective without causing unacceptable toxicity. While specific toxicity data for the conjugate is limited in the public domain, the known toxicities of its components and other mTOR inhibitors can provide some insight. Common toxicities associated with mTOR inhibitors include mucositis, rash, hyperglycemia, and hyperlipidemia.[12] Wortmannin itself has been associated with toxicity, which has hindered its clinical development.[10] The conjugate's design, which allows for targeted delivery and release of the active agents, may mitigate some of these toxicities.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and comparator drugs for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., U87MG, HT29) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a volume of 100-150 mm³.
-
Randomization and Dosing: Randomize mice into treatment groups and administer this compound, vehicle control, and comparator drugs intravenously once a week.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated as (length x width²)/2.
-
Efficacy Endpoint: Continue treatment for 3-4 weeks or until tumors in the control group reach the maximum allowed size. Calculate Tumor Growth Inhibition (TGI).
-
Toxicity Assessment: Monitor for signs of toxicity, including body weight loss, changes in behavior, and ruffled fur.
Western Blotting for PI3K/Akt/mTOR Pathway Analysis
-
Sample Preparation: Lyse treated cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, and GAPDH overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising strategy for the dual inhibition of the PI3K/Akt/mTOR pathway. Its prodrug design appears to confer an improved therapeutic window compared to the co-administration of its parent compounds. The potent in vivo anti-tumor efficacy observed in preclinical models warrants further investigation and direct comparative studies with other dual PI3K/mTOR inhibitors to fully elucidate its clinical potential. The provided experimental protocols offer a framework for researchers to conduct their own evaluations of this and similar targeted therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Water-soluble HPMA copolymer-wortmannin conjugate retains phosphoinositide 3-kinase inhibitory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common toxicities of mammalian target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Wortmannin-Rapamycin Conjugate 1 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-cancer efficacy and overcoming drug resistance. The Wortmannin-Rapamycin Conjugate 1 (WRC-1), a novel agent designed to dually inhibit the PI3K and mTOR pathways, is emerging as a compelling candidate for such combination strategies. This guide provides an objective comparison of WRC-1's anticipated synergistic performance with various chemotherapeutic agents, supported by preclinical data from studies on dual PI3K/mTOR inhibitors and direct conjugates.
Unveiling the Mechanism of Synergy
Wortmannin is a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), while Rapamycin and its analogs (rapalogs) are specific inhibitors of the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling cascade is a critical pathway that is frequently hyperactivated in a wide range of human cancers, driving tumor cell growth, proliferation, survival, and resistance to therapy.[1][2] By covalently linking Wortmannin and a Rapamycin analog, WRC-1 is designed to simultaneously block two key nodes in this pathway, leading to a more profound and sustained inhibition of downstream signaling than either agent alone.[3]
The synergistic potential of WRC-1 with other chemotherapies stems from its ability to:
-
Prevent Feedback Activation: Inhibition of mTORC1 by rapalogs can lead to a feedback activation of PI3K signaling, which can limit their therapeutic efficacy. By concurrently inhibiting PI3K, WRC-1 is expected to abrogate this feedback loop.[2]
-
Induce Apoptosis and Autophagy: Dual PI3K/mTOR inhibition has been shown to synergistically induce apoptosis (programmed cell death) and autophagy in cancer cells when combined with chemotherapeutic agents.[4][5]
-
Sensitize Chemoresistant Tumors: Activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to various chemotherapies. WRC-1 may re-sensitize resistant tumors to the cytotoxic effects of these agents.[6]
Quantitative Analysis of Synergistic Effects
While specific data for "this compound" is limited in publicly available literature, preclinical studies on other dual PI3K/mTOR inhibitors and Wortmannin-Rapamycin conjugates provide strong evidence for their synergistic potential. The following tables summarize representative data from such studies, illustrating the anticipated synergistic interactions of a WRC-1-like compound with various chemotherapies.
Table 1: In Vitro Synergy of Dual PI3K/mTOR Inhibitors with Chemotherapeutic Agents
| Cancer Cell Line | Dual PI3K/mTOR Inhibitor | Chemotherapeutic Agent | Combination Index (CI)* | Outcome |
| Gastric Cancer (AGS, HGC27) | PI103 | 5-Fluorouracil | < 1 | Synergistic cytotoxicity, especially in PIK3CA mutant cells[7] |
| Ovarian Cancer | Not Specified | Carboplatin | Additive Effect | Enhanced growth inhibition and apoptosis[8] |
| Multiple Myeloma | Rapamycin (mTOR inhibitor) | 17-AAG (HSP90 inhibitor) | < 1 | Synergistic inhibition of proliferation and induction of apoptosis[9] |
| Colorectal Cancer (HCT-116) | Rapamycin (mTOR inhibitor) | Methioninase | < 1 | Cancer-specific synergistic effect on cell viability[10] |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of a Wortmannin-Rapamycin Conjugate (7c)
| Tumor Model | Treatment | Outcome |
| HT29 (Colon) Xenograft | Conjugate 7c (15 mg/kg) | Complete tumor growth inhibition[3] |
| U87MG (Glioblastoma) Xenograft | Conjugate 7c (1.5 mg/kg) | Profound anti-tumor activity[3] |
| A498 (Renal) Xenograft | Conjugate 7c (alone or with Bevacizumab) | Superior efficacy over single agents or combination of individual inhibitors[3] |
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow for assessing synergy, and the logical relationship of the combination therapy.
Caption: The PI3K/Akt/mTOR signaling pathway targeted by Wortmannin and Rapamycin.
Caption: Experimental workflow for evaluating synergistic effects of WRC-1.
Caption: Logical relationship of the combination therapy leading to synergy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic anti-cancer effects.
Cell Viability and Combination Index (CI) Assay
Objective: To determine the cytotoxic effects of individual drugs and their combination and to quantify the level of synergy.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of WRC-1 and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.
-
Treatment: Treat the cells with:
-
WRC-1 alone at various concentrations.
-
The chemotherapeutic agent alone at various concentrations.
-
A combination of both drugs at a constant or variable ratio.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates a synergistic effect.[3]
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis by the combination treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with WRC-1, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the effect of the combination treatment on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., ModFit LT).
Conclusion
The dual inhibition of the PI3K and mTOR pathways by a Wortmannin-Rapamycin Conjugate like WRC-1 presents a highly promising strategy for combination cancer therapy. The preclinical data from related compounds strongly suggest that WRC-1 will exhibit synergistic anti-cancer effects when combined with a variety of conventional chemotherapeutic agents. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the synergistic potential of WRC-1 in specific cancer models. Future studies should focus on generating comprehensive quantitative data for WRC-1 in combination with a broader range of chemotherapies to guide its clinical development.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Synergistic augmentation of rapamycin-induced autophagy in malignant glioma cells by phosphatidylinositol 3-kinase/protein kinase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants of Sensitivity and Resistance to Rapamycin-Chemotherapy Drug Combinations In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gethealthspan.com [gethealthspan.com]
- 10. Selective Synergy of Rapamycin Combined With Methioninase on Cancer Cells Compared to Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Pharmacokinetic Advantages of Wortmannin-Rapamycin Conjugate 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of the PI3K/Akt/mTOR signaling pathway is a promising strategy in cancer therapy. However, the clinical utility of individual inhibitors is often hampered by suboptimal pharmacokinetic properties and associated toxicities. Wortmannin, a potent PI3K inhibitor, suffers from a short in vivo half-life and instability. Rapamycin, an mTOR inhibitor, exhibits complex pharmacokinetics and can lead to resistance. The development of Wortmannin-Rapamycin Conjugate 1 aims to overcome these limitations by combining the two inhibitors into a single molecule with potentially superior pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative assessment of the available pharmacokinetic data for this compound, Wortmannin, and Rapamycin, supported by experimental context.
Quantitative Pharmacokinetic Parameters
A direct comparison of the pharmacokinetic profiles of this compound, Wortmannin, and Rapamycin is challenged by the limited publicly available data for the conjugate and the rapid in vivo clearance of Wortmannin. However, based on existing literature, a qualitative and partial quantitative comparison can be made.
| Parameter | This compound | Wortmannin | Rapamycin (Sirolimus) |
| Half-life (t½) | Data not available. As a prodrug, its PK is complex and tied to the release of active moieties. | Very short in vivo. Not detected in mouse plasma after IV administration[1]. In vitro half-life is ~10 minutes[2]. | Long half-life. In humans, the terminal elimination half-life is approximately 60 ± 10 hours[3][4]. In mice, a dose-dependent half-life of 2.1 to 4.8 hours has been reported for a rapamycin derivative. |
| Maximum Concentration (Cmax) | Data not available. | Data not available due to rapid clearance. | Dose-dependent. |
| Time to Maximum Concentration (Tmax) | Data not available. | Data not available. | Rapid absorption after oral administration, with a Tmax of approximately 1.3 ± 0.5 hours in humans[3][4]. |
| Area Under the Curve (AUC) | Data not available. | Data not available. | Dose-dependent. |
| Clearance (CL) | Data not available. | High in vivo clearance is inferred from its rapid metabolism and lack of detection in plasma[1]. | In mice, total plasma clearance of a rapamycin derivative ranged from 12.5 to 39.3 ml/min/kg. |
| Bioavailability (Oral) | Not reported. Administered intravenously in preclinical studies[5]. | Poor, inferred from its instability and rapid metabolism. | Approximately 14-20% in humans, with variability[4]. |
| Metabolism | Designed as a prodrug to be hydrolyzed in vivo, releasing 17-hydroxywortmannin and a rapamycin analog[6]. | Rapidly metabolized by carbonyl reductase to 17-OH-wortmannin, which is a more potent PI3K inhibitor[1]. | Metabolized by the CYP3A4 enzyme[4]. |
| Key Advantages | Improved water solubility and better tolerated in vivo compared to a mixture of the individual drugs[5]. Shows superior antitumor efficacy in xenograft models[5]. | Potent, covalent inhibitor of PI3K[2]. | Well-characterized immunosuppressant and mTOR inhibitor. |
| Key Disadvantages | Lack of detailed public pharmacokinetic data. | Extremely short in vivo half-life and instability, limiting its therapeutic potential[1][2]. | Complex pharmacokinetics with significant interindividual variability. |
Signaling Pathway Inhibition
Wortmannin and Rapamycin target different key kinases in the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival. The dual-targeting approach of the this compound is designed to produce a more potent and durable anti-cancer effect.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Protocols
The assessment of pharmacokinetic properties is a critical step in drug development. The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in a murine model, which would be applicable for evaluating compounds like this compound.
Caption: A generalized workflow for in vivo pharmacokinetic studies.
Discussion and Conclusion
The development of this compound represents a rational approach to overcome the pharmacokinetic limitations of its parent compounds. While specific pharmacokinetic data for the conjugate are not yet in the public domain, the reported enhanced water solubility and superior in vivo anti-tumor efficacy at doses where a simple mixture of the two drugs was poorly tolerated strongly suggest an improved pharmacokinetic and safety profile[5].
The prodrug strategy, where the active moieties are released in vivo, is a key feature that likely contributes to these advantages. This approach can protect the unstable Wortmannin from rapid degradation and metabolism, allowing for more effective delivery to the tumor site. The conjugation itself is expected to alter the distribution and clearance of the compound, leading to a more favorable therapeutic window.
In contrast, Wortmannin's utility is severely limited by its rapid in vivo clearance and instability[1][2]. Rapamycin, while clinically used, has a complex pharmacokinetic profile with a long half-life and metabolism through the polymorphic CYP3A4 enzyme system, leading to significant inter-patient variability[4].
References
- 1. medrxiv.org [medrxiv.org]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Target Profile: A Comparative Analysis of Wortmannin-Rapamycin Conjugate 1 and its Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern cancer research. Wortmannin-Rapamycin Conjugate 1 emerges from this paradigm, designed to simultaneously engage two critical nodes in oncogenic signaling: Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). This guide provides a comprehensive comparison of the cross-reactivity profile of this conjugate with its parent compounds, Wortmannin and Rapamycin, supported by established experimental data and detailed methodologies.
Executive Summary
This compound is a novel therapeutic agent engineered to act as a prodrug, releasing Wortmannin and Rapamycin upon in vivo hydrolysis[1][2]. This design leverages the synergistic anti-tumor effects observed when inhibiting both the PI3K/AKT/mTOR and mTORC1 signaling pathways[3][4]. The cross-reactivity profile of the conjugate is therefore a composite of its parent molecules. Wortmannin is a potent, irreversible pan-PI3K inhibitor with known off-target effects on other PI3K-like kinases, including mTOR, at higher concentrations[5][6]. Rapamycin, conversely, is a highly specific allosteric inhibitor of mTOR complex 1 (mTORC1)[7]. This guide will dissect the individual target profiles to provide a comprehensive understanding of the conjugate's anticipated selectivity.
Data Presentation: Comparative Inhibitory Profiles
The following tables summarize the known inhibitory activities of Wortmannin and Rapamycin against their primary targets and key off-targets. This data is crucial for predicting the cross-reactivity of this compound.
Table 1: Inhibitory Activity of Wortmannin
| Target | IC₅₀ (nM) | Class of Kinase | Notes |
| PI3Kα | 2 | Lipid Kinase (Class I PI3K) | Potent, irreversible inhibitor[8]. |
| PI3Kβ | 3 | Lipid Kinase (Class I PI3K) | Potent, irreversible inhibitor[8]. |
| PI3Kδ | 15 | Lipid Kinase (Class I PI3K) | Potent, irreversible inhibitor[8]. |
| PI3Kγ | 15 | Lipid Kinase (Class I PI3K) | Potent, irreversible inhibitor[8]. |
| mTOR | ~200 | Serine/Threonine Kinase (PIKK) | Inhibition observed at higher concentrations[9]. |
| DNA-PKcs | 16 | Serine/Threonine Kinase (PIKK) | Potent inhibitor[6]. |
| ATM | 150 | Serine/Threonine Kinase (PIKK) | Moderate inhibitor[6]. |
| PLK1 | 24 | Serine/Threonine Kinase | Potent inhibitor[9]. |
| PLK3 | 49 | Serine/Threonine Kinase | Potent inhibitor[9]. |
| MLCK | 170 | Serine/Threonine Kinase | Moderate inhibitor[6]. |
| MAPK | High concentrations | Serine/Threonine Kinase | Inhibition at high concentrations[9]. |
Table 2: Inhibitory Activity of Rapamycin
| Target | IC₅₀ (nM) | Class of Kinase | Notes |
| mTOR (mTORC1) | ~0.1 | Serine/Threonine Kinase (PIKK) | Highly potent and specific allosteric inhibitor[7]. |
| mTOR (mTORC2) | Insensitive (acutely) | Serine/Threonine Kinase (PIKK) | Chronic treatment may inhibit mTORC2 in some cell types[7]. |
| Other Kinases | Not a significant inhibitor | - | Generally considered highly specific for mTORC1[10]. |
Signaling Pathways and Points of Intervention
Wortmannin and Rapamycin target distinct but interconnected components of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.
Caption: PI3K/mTOR signaling pathway with inhibitor targets.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is essential for its preclinical development. A variety of robust biochemical and cellular assays are employed for this purpose.
Biochemical Kinase Profiling: LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the affinity of an inhibitor for a panel of purified kinases.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer disrupts FRET, leading to a measurable decrease in the signal.
General Protocol:
-
Reagent Preparation: Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]. Prepare serial dilutions of the test compound and a known control inhibitor (e.g., staurosporine)[7].
-
Kinase and Antibody Preparation: Prepare a solution containing the specific kinase and the LanthaScreen® Eu-anti-Tag Antibody in the kinase buffer[11].
-
Tracer Preparation: Prepare a solution of the appropriate Alexa Fluor® 647-labeled Kinase Tracer[11].
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution[7].
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium[7].
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor)[7].
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration to determine the IC₅₀ value[7].
Cellular Target Engagement: NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a test compound to its target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer (acceptor). A test compound that binds to the kinase will compete with the tracer, resulting in a decrease in the BRET signal.
General Protocol:
-
Cell Preparation: Seed cells (e.g., HEK293) in a 96-well plate and transfect with a vector encoding the kinase of interest fused to NanoLuc® luciferase[12][13].
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the NanoBRET™ Tracer and the test compound to the cells and incubate to allow for cell entry and target binding[12].
-
Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to lyse the cells and initiate the luminescent reaction[13].
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters[14].
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration to determine the cellular IC₅₀[14].
Caption: Workflow for assessing kinase inhibitor selectivity.
Conclusion
The this compound represents a promising strategy for the dual inhibition of the PI3K and mTOR pathways. Its cross-reactivity profile is a direct reflection of its constituent parts: the broad-spectrum PI3K inhibitor Wortmannin and the highly specific mTORC1 inhibitor Rapamycin. Researchers utilizing this conjugate should be aware of the potential off-target effects of the Wortmannin component, particularly on other PIKK family members and polo-like kinases. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of the selectivity of this and other kinase inhibitors, both in biochemical and cellular contexts. Such rigorous profiling is indispensable for the successful translation of novel targeted therapies from the laboratory to the clinic.
References
- 1. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. protocols.io [protocols.io]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Wortmannin - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Wortmannin-Rapamycin Conjugate 1
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Wortmannin-Rapamycin Conjugate 1. All personnel must adhere to these guidelines to mitigate risks associated with this potent compound.
This compound is a potent inhibitor of the PI3K/mTOR signaling pathway, designed for cancer research.[1] Due to its cytotoxic nature, stringent safety measures are imperative to protect researchers from exposure. The following procedures are based on the known hazards of the conjugate's parent compounds, Wortmannin and Rapamycin, and general best practices for handling cytotoxic agents.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a combination of engineering controls and personal protective equipment is required. All handling of this compound, especially when in powdered form or when preparing solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet.[2]
Table 1: Required Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Double gloving with nitrile or latex gloves is mandatory. Gloves should be inspected for integrity before use.[3] |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Body Protection | A disposable laboratory coat or coverall with low permeability is required.[3] |
| Respiratory | A NIOSH/MSHA-approved respirator should be used, especially when handling the powder form outside of a fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety and experimental integrity.
1. Preparation and Reconstitution:
-
Before handling, ensure an eyewash station and safety shower are readily accessible.[2]
-
All weighing and reconstitution of the powdered conjugate must occur within a chemical fume hood to prevent inhalation of airborne particles.[5]
-
Use a dedicated set of calibrated pipettes and other equipment for this compound.
-
When dissolving the conjugate, add the solvent slowly to avoid splashing.
2. In-Vitro and In-Vivo Administration:
-
For cell culture experiments, perform all additions of the conjugate within a biological safety cabinet.
-
For animal studies, wear double gloves and a disposable gown.[5] Be mindful of potential exposure from animal excreta, which should be treated as cytotoxic waste for at least seven days post-administration.[6]
3. Spill Management:
-
A cytotoxic spill kit must be readily available in the laboratory.[7]
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, cover the spill with absorbent material from the spill kit.[8]
-
Clean the area three times with a detergent wipe, disposing of all contaminated materials as cytotoxic waste.[8]
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All contaminated items, including gloves, pipette tips, vials, and culture plates, must be placed in clearly labeled, purple cytotoxic waste containers.[6]
-
Sharps: Needles and syringes used for animal injections must be disposed of in a designated cytotoxic sharps container.[5]
-
Liquid Waste: Unused solutions containing the conjugate should be collected in a labeled, sealed container for hazardous chemical waste disposal. Do not pour down the drain.[9]
-
Final Disposal: Cytotoxic waste should be incinerated at high temperatures by a certified hazardous waste disposal company.[6]
Experimental Protocol: Inhibition of AKT Phosphorylation
The following is a generalized protocol for assessing the inhibitory activity of this compound on AKT phosphorylation, a key downstream target in the PI3K/mTOR pathway.
-
Cell Culture: Plate cancer cells (e.g., U87MG) in appropriate growth media and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth media with serum-free media and incubate for 12-24 hours to reduce basal AKT phosphorylation.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to induce AKT phosphorylation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Detection: Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of AKT phosphorylation inhibition by the conjugate.
Visualizing the Safety Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. biosynth.com [biosynth.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. secamb.nhs.uk [secamb.nhs.uk]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
